BRD6688
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBMJVMSBSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD6688: A Technical Guide to its Mechanism of Action as a Kinetically Selective HDAC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6688 is a novel ortho-aminoanilide small molecule that functions as a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2). Its unique mechanism of action is characterized by kinetic selectivity, exhibiting a significantly longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform. This prolonged engagement with HDAC2 leads to a sustained increase in the acetylation of histones H3 and H4 at specific lysine (B10760008) residues, ultimately modulating gene expression. Notably, this compound is capable of crossing the blood-brain barrier and has demonstrated efficacy in preclinical models of neurodegenerative disease, where it has been shown to rescue memory deficits. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.
Core Mechanism of Action: Selective HDAC2 Inhibition
The primary mechanism of action of this compound is the selective inhibition of HDAC2, a class I histone deacetylase.[1][2] HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[3]
This compound distinguishes itself from other HDAC inhibitors through its kinetic selectivity . While it displays potent inhibition of both HDAC1 and HDAC2, it has a significantly extended residence time on HDAC2.[1][4] This "biased residence time" means that this compound remains bound to HDAC2 for a longer duration, leading to a more sustained inhibition of its deacetylase activity compared to HDAC1.[1] This kinetic advantage is a key feature of its mechanism and is thought to contribute to its specific biological effects.
Signaling Pathway
The inhibition of HDAC2 by this compound directly impacts the epigenetic landscape of the cell. By blocking the removal of acetyl groups, this compound leads to an accumulation of acetylated histones, particularly at histone H4 lysine 12 (H4K12) and histone H3 lysine 9 (H3K9).[1][2] This increase in histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure, or euchromatin, allows for greater accessibility of transcription factors and other regulatory proteins to DNA, thereby promoting gene expression.
Figure 1: Signaling pathway of this compound action.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical assays.
In Vitro Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound against class I HDACs.
| Target | IC50 (nM) | Reference |
| HDAC1 | 21 | [4] |
| HDAC2 | 100 | [4] |
| HDAC3 | 11,480 | [4] |
Table 1: IC50 values of this compound for HDAC isoforms.
Kinetic Selectivity (Residence Time)
The kinetic selectivity of this compound is evident from its differential residence times on HDAC1 and HDAC2.
| Target | Residence Time (t1/2) in minutes | Fold Selectivity (HDAC2/HDAC1) | Reference |
| HDAC1 | 65 | \multirow{2}{*}{6-fold} | [4] |
| HDAC2 | 381 | [4] |
Table 2: Residence time of this compound on HDAC1 and HDAC2.
Experimental Protocols
The following sections outline the methodologies used to characterize the mechanism of action of this compound.
HDAC Inhibition Assay (Microfluidic Lab-on-a-Chip)
This assay was utilized to determine the IC50 values of this compound.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 (BPS Bioscience)
-
Carboxyfluorescein (FAM)-labeled acetylated peptide substrate
-
This compound
-
HDAC assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 0.01% BSA, 0.001% Tween-20)
-
Pan-HDAC inhibitor (e.g., LBH-589) for reaction termination
-
Caliper EZ reader II system
-
-
Procedure:
-
Prepare a 12-point serial dilution of this compound, starting from 33.33 µM.
-
In a suitable microplate, incubate the purified HDAC enzyme with the FAM-labeled acetylated peptide substrate (2 µM) and the test compound for 60 minutes at room temperature in the HDAC assay buffer.
-
Terminate the reaction by adding a pan-HDAC inhibitor.
-
Separate the substrate and product electrophoretically using the Caliper EZ reader II system.
-
Determine the fluorescence intensity in the substrate and product peaks.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a logistic dose-response curve fitting model.[5]
-
Neuronal Histone Acetylation Assay
This cell-based assay was used to confirm the downstream effects of this compound on histone acetylation.
-
Cell Culture:
-
Primary mouse forebrain neuronal cultures were established and maintained.
-
-
Treatment:
-
On day 13 in vitro, the neuronal cultures were treated with 10 µM this compound or vehicle (DMSO) for 24 hours.[3]
-
-
Immunofluorescence Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells.
-
Incubate with primary antibodies specific for acetyl-histone H3 (e.g., at K9) and acetyl-histone H4 (e.g., at K12).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the acetyl-histone signal per cell.
-
Calculate the percentage of cells with a fluorescence signal above a baseline threshold established in vehicle-treated cells.
-
Figure 2: Experimental workflow for this compound characterization.
In Vivo Efficacy in a Mouse Model of Neurodegeneration
The therapeutic potential of this compound was evaluated in the CK-p25 mouse model, which exhibits profound deficits in spatial and associative memory.[5]
-
Animal Model:
-
CK-p25 transgenic mice, where the expression of p25 is induced in the forebrain, leading to neurodegeneration.[6]
-
-
Drug Administration:
-
This compound was administered to the CK-p25 mice.
-
-
Behavioral Assay (Contextual Fear Conditioning):
-
Training: Mice were placed in a novel context (conditioning chamber) and received a mild foot shock paired with an auditory cue.
-
Testing: The following day, mice were returned to the same context, and freezing behavior (a measure of fear memory) was quantified.
-
-
Outcome:
-
Treatment with this compound was assessed for its ability to rescue the memory deficits observed in the CK-p25 mice, as indicated by an increase in freezing behavior compared to vehicle-treated controls.[1]
-
Conclusion
This compound is a highly selective HDAC2 inhibitor with a distinct mechanism of action rooted in its kinetic selectivity. By preferentially binding to and inhibiting HDAC2 for an extended period, it effectively increases histone acetylation, leading to changes in gene expression that can ameliorate cognitive deficits in a preclinical model of neurodegeneration. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting HDAC2 with kinetically selective inhibitors.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rsc.org [rsc.org]
- 6. p25/Cyclin-Dependent Kinase 5 Induces Production and Intraneuronal Accumulation of Amyloid β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
BRD6688: A Technical Guide to a Kinetically Selective HDAC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BRD6688, a potent and kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2). This compound has emerged as a valuable chemical probe for elucidating the role of HDAC2 in neurological processes, particularly in the context of learning and memory. This guide details its target profile, mechanism of action, relevant signaling pathways, and the experimental protocols utilized in its characterization.
Core Target and Mechanism of Action
This compound is a novel ortho-aminoanilide that acts as a potent inhibitor of Class I histone deacetylases, with a distinct kinetic preference for HDAC2 over the highly homologous HDAC1 isoform.[1][2] This kinetic selectivity, characterized by a significantly longer residence time on HDAC2, allows for the specific interrogation of HDAC2 function in complex biological systems.[1][2]
The primary mechanism of action for this compound is the inhibition of the catalytic activity of HDAC2.[1][2] HDACs are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] By inhibiting HDAC2, this compound leads to an increase in the acetylation of histone tails, specifically at lysine 9 of histone H3 (H3K9) and lysine 12 of histone H4 (H4K12).[2][4][5] This increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and enhanced gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and selectivity of this compound.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 21 nM | 100 nM | 11.48 µM | [1] |
| Half-life (t1/2) | 65 min | 381 min | Not Determined | [1] |
| Kinetic Selectivity (t1/2 HDAC2 / t1/2 HDAC1) | - | 6-fold | - | [1] |
Table 1: In Vitro Inhibitory Activity and Kinetic Parameters of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. The half-life indicates the residence time of the inhibitor on the enzyme.
Signaling Pathway
The inhibition of HDAC2 by this compound has significant downstream effects on neuronal gene expression, synaptic plasticity, and memory formation. HDAC2 is a key negative regulator of these processes.[6][7][8] By inhibiting HDAC2, this compound effectively removes this repressive brake, leading to the upregulation of genes crucial for synaptic function and memory consolidation.[6][7][8]
Figure 1: this compound Signaling Pathway. this compound inhibits HDAC2, leading to increased histone acetylation, a more open chromatin state, and the expression of genes that promote synaptic plasticity and memory formation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
HDAC Inhibition Assay (Microfluidic Lab-on-a-Chip)
This assay is used to determine the potency (IC50) of this compound against different HDAC isoforms.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC2 Negatively Regulates Memory Formation and Synaptic Plasticity [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
The Role of BRD6688 in Enhancing Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The epigenetic regulation of gene expression, particularly through histone acetylation, has emerged as a critical modulator of synaptic plasticity. Histone deacetylase 2 (HDAC2) has been identified as a negative regulator of memory formation and synaptic plasticity. Consequently, selective inhibition of HDAC2 presents a promising therapeutic strategy for cognitive enhancement. This technical guide provides an in-depth overview of BRD6688, a kinetically selective inhibitor of HDAC2, and its role in promoting synaptic plasticity. We will detail the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and illustrate the key signaling pathways involved.
Introduction to this compound and its Target: HDAC2
This compound is a novel ortho-aminoanilide compound that acts as a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[2] HDAC2, a member of the Class I HDAC family, is highly expressed in neurons and has been strongly implicated as a negative regulator of learning, memory, and synaptic plasticity.[2] Overexpression of HDAC2 in neurons has been shown to decrease dendritic spine density, synapse number, and impair memory formation.[3][4][5] Conversely, inhibition of HDAC2 is hypothesized to increase histone acetylation, leading to a more open chromatin state and the transcription of genes essential for synaptic function and plasticity. This compound was developed to be kinetically selective for HDAC2, meaning it has a longer residence time on HDAC2 compared to the highly homologous HDAC1, offering a more targeted approach to modulating synaptic plasticity.[2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the selective inhibition of the catalytic activity of HDAC2. By binding to the active site of HDAC2, this compound prevents the deacetylation of histone proteins. This leads to an increase in the acetylation of specific lysine residues on histone tails, most notably histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[1][2] Increased histone acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery.
This enhanced gene expression primarily impacts genes that are crucial for synaptic plasticity and memory formation. A key pathway activated by HDAC inhibition is the cAMP response element-binding protein (CREB) and its coactivator, the CREB-binding protein (CBP).[3] CBP is a histone acetyltransferase (HAT), and its recruitment to gene promoters by CREB leads to histone acetylation and gene transcription. By inhibiting HDAC2, this compound shifts the balance towards histone hyperacetylation, augmenting the activity of the CREB:CBP pathway and promoting the expression of downstream target genes.
Quantitative Data on the Effects of this compound
The efficacy of this compound in modulating histone acetylation and improving memory has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.
| Experiment | Treatment Group | Outcome Measure | Result | Reference |
| In Vitro Histone Acetylation | ||||
| Primary Mouse Forebrain Neuronal Cultures | This compound (10 µM) | % of cells with increased H3K9 acetylation | ~45% | [2] |
| % of cells with increased H4K12 acetylation | ~40% | [2] | ||
| In Vivo Memory Enhancement | ||||
| Contextual Fear Conditioning in CK-p25 Mice | Vehicle | Freezing Percentage | ~20% | [2] |
| This compound | Freezing Percentage | ~40% (rescued deficit) | [2] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
In Vitro Histone Acetylation Assay in Primary Neuronal Cultures
This protocol describes the methodology to assess the effect of this compound on histone acetylation in primary mouse forebrain neuronal cultures using immunofluorescence.
Materials:
-
Primary mouse forebrain neuronal cultures (E16.5)
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking solution: 0.3% Triton X-100 and 10% normal goat serum in PBS
-
Primary antibodies: anti-acetyl-H3K9 and anti-acetyl-H4K12
-
Fluorescently labeled secondary antibodies
-
Hoechst 33342 for nuclear staining
-
High-content imaging system
Procedure:
-
Plate primary mouse forebrain neurons on poly-D-lysine coated plates and culture for 13 days in vitro (DIV).
-
Prepare a 10 µM working solution of this compound in neuronal culture medium. Use DMSO as a vehicle control.
-
Treat the neuronal cultures with this compound or vehicle for 24 hours.
-
After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with the permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against acetyl-H3K9 or acetyl-H4K12 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of acetylated histones within the Hoechst-stained nuclei. The percentage of cells with a fluorescence signal above a baseline threshold (established from vehicle-treated cells) is determined.
Contextual Fear Conditioning in CK-p25 Mice
This protocol details the procedure for evaluating the effect of this compound on associative memory in the CK-p25 mouse model of neurodegeneration.
Materials:
-
CK-p25 transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 30% Cremophor, 65% saline)
-
Fear conditioning apparatus with a grid floor for footshock delivery
-
Video tracking software for automated freezing detection
Procedure:
-
Drug Administration: Administer this compound or vehicle to CK-p25 mice via intraperitoneal (i.p.) injection daily for a specified period (e.g., 10 days) before and during the behavioral testing.
-
Training (Day 1):
-
Place a mouse in the fear conditioning chamber and allow it to explore freely for a baseline period (e.g., 2 minutes).
-
Deliver a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 30 seconds).
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA, 2 seconds).
-
Leave the mouse in the chamber for a post-shock period (e.g., 30 seconds) before returning it to its home cage.
-
-
Contextual Memory Test (Day 2):
-
24 hours after training, place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without presenting the CS or US.
-
Freezing behavior, defined as the complete absence of movement except for respiration, is automatically quantified using video tracking software.
-
The percentage of time spent freezing is used as a measure of contextual fear memory.
-
-
Data Analysis: Compare the freezing percentages between the this compound-treated and vehicle-treated CK-p25 mice. An increase in freezing in the this compound group indicates a rescue of the memory deficit.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound in enhancing synaptic plasticity and the experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in enhancing synaptic plasticity.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cognitive disorders. As a kinetically selective inhibitor of HDAC2, it offers a refined approach to enhancing synaptic plasticity and memory by modulating the epigenetic landscape of neurons. The quantitative data from preclinical studies robustly support its mechanism of action, demonstrating increased histone acetylation and the rescue of memory deficits in a model of neurodegeneration. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this compound and similar compounds. The continued exploration of selective HDAC2 inhibitors like this compound holds great promise for the development of novel therapeutics to treat a range of neurological and psychiatric conditions characterized by cognitive impairment.
References
BRD6688: A Technical Whitepaper on a Kinetically Selective HDAC2 Inhibitor for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, development, and mechanism of action of BRD6688, a novel, kinetically selective inhibitor of histone deacetylase 2 (HDAC2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction: The Role of HDACs in Cognition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2][3] This deacetylation leads to chromatin condensation, thereby repressing gene transcription.[4] In the context of the central nervous system, dysregulation of HDAC activity, particularly of HDAC2, has been implicated in the impairment of synaptic plasticity and memory formation, making it a compelling target for therapeutic intervention in neurological and psychiatric disorders.[1][5] Non-selective HDAC inhibitors have shown promise in preclinical models of cognitive disorders, but the development of isoform-selective inhibitors is critical to mitigate potential side effects.[1] this compound emerged from a focused effort to develop a highly selective inhibitor for HDAC2 to explore its therapeutic potential as a cognition enhancer.[1][5]
Discovery and Design of this compound
The development of this compound was guided by a design strategy focused on achieving kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.[1][5] Researchers identified novel classes of ortho-aminoanilides that exhibit biased residence time, meaning they remain bound to HDAC2 for a longer duration compared to HDAC1.[1] This kinetic selectivity is a key feature of this compound, distinguishing it from other HDAC inhibitors. The chemical structure of this compound is N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide.[6]
Mechanism of Action: Kinetically Selective HDAC2 Inhibition
This compound functions as a potent and selective inhibitor of HDAC2. Its mechanism of action is centered on its preferential and prolonged binding to the active site of HDAC2, which prevents the deacetylation of histone proteins.[1] This leads to an increase in histone acetylation, specifically at H4K12 and H3K9, in neuronal cells.[1][7] The enhanced histone acetylation results in a more open chromatin structure, facilitating the transcription of genes involved in synaptic plasticity and memory formation.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity and kinetic parameters against Class I HDACs.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC1 | 21 |
| HDAC2 | 100 |
| HDAC3 | 11,480 |
Data sourced from Cayman Chemical and Wagner et al., 2015.[1][6]
Table 2: Kinetic Binding Properties of this compound
| Target | Residence Time (t1/2, min) | Selectivity (HDAC2/HDAC1) |
| HDAC1 | 65 | 6-fold |
| HDAC2 | 381 |
Data sourced from Wagner et al., 2015.[1]
Experimental Protocols
HDAC Inhibition Assay (Microfluidic Lab-on-a-Chip)
A microfluidic lab-on-a-chip assay was utilized to determine the in vitro inhibitory activity of this compound.
-
Materials: Recombinant human HDAC1, HDAC2, and HDAC3 (BPS Bioscience), fluorescently labeled substrates, and this compound.
-
Procedure:
-
Compounds were serially diluted in a 12-point dose curve, typically starting from 33.33 µM.[1]
-
The HDAC enzyme was incubated with the substrate and varying concentrations of this compound.
-
The reaction progress was monitored using a Caliper EZ reader II system, which measures the change in fluorescence as the substrate is deacetylated.[8]
-
IC50 values were calculated from the dose-response curves.
-
Determination of Kinetic Parameters
The off-rate and residence time of this compound were determined using a dilution experiment.
-
Procedure:
-
HDAC enzymes were incubated with a saturating concentration of this compound (>10-fold IC50) for 1 hour to achieve full inhibition.[8]
-
The enzyme-inhibitor complex was then diluted 100-fold into the reaction buffer to initiate the dissociation of the inhibitor.[8]
-
The recovery of enzyme activity was measured continuously over a 4-hour period.[8]
-
The off-rate (k_off) was determined by fitting the data to a first-order exponential decay model, and the residence time (t1/2) was calculated as ln(2)/k_off.
-
Neuronal Histone Acetylation Assay
Primary mouse neuronal cultures were used to assess the effect of this compound on histone acetylation.
-
Procedure:
-
Forebrain primary neuronal cultures were established from mice.
-
On the 13th day in vitro, the cells were treated with this compound (10 µM) for 24 hours.[1]
-
Following treatment, the cells were fixed with formaldehyde.
-
Immunofluorescence staining was performed using antibodies specific for acetylated histone H3 (H3K9ac) and acetylated histone H4 (H4K12ac).[1]
-
The levels of histone acetylation were quantified by imaging.
-
In Vivo Studies in a Mouse Model of Neurodegeneration
The cognitive-enhancing effects of this compound were evaluated in the CK-p25 mouse model of neurodegeneration.
-
Animal Model: CK-p25 mice, which exhibit progressive neurodegeneration and memory deficits.
-
Drug Administration: this compound was administered to the mice.
-
Behavioral Assay: Contextual fear conditioning was used to assess learning and memory.[1][7]
-
Pharmacodynamic Assessment: Histone acetylation levels (H4K12ac and H3K9ac) were measured in the hippocampus of the treated mice to confirm target engagement in the brain.[1][2]
Summary of Key Findings
-
Selective HDAC2 Inhibition: this compound is a potent inhibitor of HDAC1 and HDAC2, with significantly lower activity against HDAC3.[6]
-
Kinetic Selectivity: this compound exhibits a 6-fold longer residence time on HDAC2 compared to HDAC1, a key feature that contributes to its selective in vivo effects.[1]
-
Cellular Activity: this compound increases histone H4K12 and H3K9 acetylation in primary mouse neuronal cells.[1][7]
-
Blood-Brain Barrier Penetration: this compound is capable of crossing the blood-brain barrier.[7]
-
In Vivo Efficacy: In the CK-p25 mouse model of neurodegeneration, this compound rescued memory deficits in contextual fear conditioning and increased histone acetylation in the hippocampus.[1][2][7]
Conclusion
This compound represents a significant advancement in the development of isoform-selective HDAC inhibitors. Its unique kinetic selectivity for HDAC2 provides a valuable tool for dissecting the specific roles of HDAC isoforms in cognitive processes. The preclinical data strongly support the potential of selective HDAC2 inhibition as a therapeutic strategy for cognitive enhancement in the context of neurodegenerative and psychiatric disorders. Further investigation into the clinical utility of this compound and similar compounds is warranted.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rsc.org [rsc.org]
BRD6688: A Kinetically Selective Chemical Probe for Histone Deacetylase 2 (HDAC2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1][2] The dysregulation of HDAC activity has been implicated in a variety of human diseases, including neurodegenerative disorders and cancer, making them attractive therapeutic targets.[2] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest. HDAC2, specifically, has been identified as a key negative regulator of synaptic plasticity and memory formation.[1][3] Elevated levels of HDAC2 are associated with cognitive deficits in models of neurodegeneration.[4] Therefore, the development of selective inhibitors for HDAC2 is a promising strategy for cognitive enhancement and the treatment of neurological disorders.[3][5][6]
BRD6688 is a novel, potent, and cell-permeable ortho-aminoanilide that has emerged as a kinetically selective chemical probe for HDAC2.[3][5] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, this compound offers a more targeted approach to studying the biological functions of HDAC2.[3] Its unique kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform provides a valuable tool for dissecting the specific roles of HDAC2 in health and disease.[3][7] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its application in in vivo models of neurodegeneration.
Biochemical Profile and Selectivity
This compound demonstrates potent inhibition of HDAC1 and HDAC2, with significantly weaker activity against HDAC3.[7] The key feature of this compound is its kinetic selectivity, characterized by a substantially longer residence time on HDAC2 compared to HDAC1.[3][7] This prolonged engagement with HDAC2 is thought to contribute to its specific effects in cellular and in vivo systems.
Table 1: In Vitro Inhibitory Potency of this compound against Class I HDACs
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound | 0.021 ± 0.013 | 0.100 ± 0.048 | 11.48 ± 2.54 |
Data are presented as the mean ± standard deviation.[3]
Table 2: Kinetic Parameters of this compound for HDAC1 and HDAC2
| Compound | Target | Residence Time (t1/2) (min) |
| This compound | HDAC1 | 65 |
| HDAC2 | 381 |
Residence time was determined through progression curve analysis.[3][7]
Mechanism of Action and Cellular Activity
The proposed mechanism of action for this compound involves the inhibition of HDAC2's catalytic activity, leading to an increase in histone acetylation. This, in turn, is expected to decondense chromatin and activate the transcription of genes involved in synaptic plasticity and memory formation.
Caption: Proposed signaling pathway of this compound action.
In primary mouse neuronal cultures, treatment with this compound leads to a significant increase in the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9), known substrates of HDAC2.[3][8] This demonstrates that the biochemical activity of this compound translates to target engagement and downstream effects in a relevant cellular context.
In Vivo Efficacy in a Model of Neurodegeneration
This compound has been shown to be effective in an in vivo model of neurodegeneration. The CK-p25 mouse model exhibits progressive neuronal loss, reduced synaptic plasticity, and cognitive deficits, mimicking aspects of Alzheimer's disease.[4][9][10] Administration of this compound to these mice rescued the cognitive deficits observed in a Pavlovian fear conditioning behavioral assay.[3][8] Furthermore, this compound treatment increased histone acetylation in the hippocampus of CK-p25 mice, providing a pharmacodynamic marker of target engagement in the brain.[3] These findings highlight the potential of selective HDAC2 inhibition as a therapeutic strategy for cognitive disorders.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
HDAC Enzymatic Inhibition Assay (Microfluidic)
This protocol is based on the methods described by Wagner et al. (2015).
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorescently labeled acetylated peptide substrate.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 0.01% BSA).
-
This compound stock solution in DMSO.
-
Microfluidic chip-based mobility shift assay platform.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, mix the HDAC enzyme, fluorescently labeled substrate, and either this compound dilution or DMSO (vehicle control).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided by the assay manufacturer.
-
Analyze the reaction products using a microfluidic chip-based instrument. The instrument measures the ratio of deacetylated (product) to acetylated (substrate) peptide based on their different electrophoretic mobilities.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on histone acetylation in primary neuronal cultures.
-
Reagents and Materials:
-
Primary mouse neuronal cultures.
-
This compound stock solution in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-acetyl-H4K12, anti-acetyl-H3K9, anti-total H4, anti-total H3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Plate primary neurons and allow them to mature.
-
Treat the neurons with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels and the loading control.
-
In Vivo Fear Conditioning Assay
This protocol describes the use of this compound in the CK-p25 mouse model of neurodegeneration.
-
Animals and Drug Administration:
-
Use CK-p25 transgenic mice and their wild-type littermates.
-
Induce p25 expression for a specified period (e.g., 6 weeks) to induce the neurodegenerative phenotype.
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection.
-
Administer this compound or vehicle control to the mice daily for a defined treatment period.
-
-
Fear Conditioning Procedure:
-
Training (Day 1): Place a mouse in the conditioning chamber. After an acclimation period, present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Contextual Fear Testing (Day 2): Place the mouse back into the same conditioning chamber and measure freezing behavior in the absence of the CS and US. Freezing is a measure of contextual fear memory.
-
Cued Fear Testing (Day 3): Place the mouse in a novel context and present the CS (tone). Measure freezing behavior during the CS presentation as a measure of cued fear memory.
-
Analyze the percentage of time spent freezing. A rescue of the cognitive deficit is indicated by a significant increase in freezing behavior in the this compound-treated CK-p25 mice compared to the vehicle-treated CK-p25 mice.
-
Logical Framework and Experimental Workflow
The development and validation of this compound as a chemical probe for HDAC2 followed a logical progression from biochemical characterization to cellular and in vivo validation.
Caption: Logical relationship in the development of this compound.
Caption: Experimental workflow for this compound validation.
Conclusion
This compound is a valuable and well-characterized chemical probe for investigating the biological roles of HDAC2. Its kinetic selectivity for HDAC2 over HDAC1 allows for a more precise dissection of HDAC2-specific functions compared to non-selective inhibitors. The demonstrated cellular and in vivo activity of this compound in modulating histone acetylation and rescuing cognitive deficits in a disease model underscores its utility for both basic research and as a starting point for therapeutic development. This guide provides the necessary information for researchers to effectively utilize this compound in their studies of HDAC2 biology and its implications in neurological and other diseases.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The potential of HDAC inhibitors as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synaptic Deficits Are Rescued in the p25/Cdk5 Model of Neurodegeneration by the Reduction of β-Secretase (BACE1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic deficits are rescued in the p25/Cdk5 model of neurodegeneration by the reduction of β-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Functions of HDAC2 Inhibited by BRD6688: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. BRD6688 has emerged as a potent and kinetically selective inhibitor of HDAC2, offering a valuable tool to probe the specific functions of this enzyme. This technical guide provides a comprehensive overview of the cellular functions of HDAC2 that are inhibited by this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Cellular Functions of HDAC2
HDAC2 primarily functions by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Key cellular processes regulated by HDAC2 include:
-
Transcriptional Regulation: HDAC2 is a core component of several transcriptional repressor complexes. By deacetylating histones at gene promoters, it limits the access of transcription factors to DNA, thereby silencing gene expression.[1] This function is crucial for normal development and cellular homeostasis.
-
Cell Cycle Progression: HDAC2 plays a pivotal role in regulating the cell cycle. It has been shown to control the G1/S phase transition by repressing the expression of cyclin-dependent kinase inhibitors such as p21.[2][3] The coordinated action of HDAC1 and HDAC2 is essential for proper cell cycle control.[4][5][6][7]
-
DNA Damage Response: HDAC2 is rapidly recruited to sites of DNA damage and participates in DNA repair pathways, particularly non-homologous end joining (NHEJ).[8] Inhibition of HDAC2 can impair the DNA damage response, sensitizing cells to DNA damaging agents.[8]
This compound: A Kinetically Selective Inhibitor of HDAC2
This compound is an ortho-aminoanilide that exhibits potent and kinetically selective inhibition of HDAC2.[1][9][10] This selectivity is attributed to its prolonged residence time on HDAC2 compared to the highly homologous HDAC1 isoform.[9][10] This property makes this compound an invaluable tool for dissecting the specific roles of HDAC2.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound against various HDAC isoforms has been quantitatively assessed through biochemical assays. The half-maximal inhibitory concentrations (IC50) and kinetic parameters provide a clear picture of its potency and selectivity.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 21 nM | 100 nM | 11.48 µM | [11][12] |
| Residence Time (t½) | 65 min | 381 min | Not Reported | [9] |
Table 1: In vitro inhibitory activity of this compound against Class I HDACs.
The extended residence time of this compound on HDAC2 (6-fold longer than on HDAC1) underscores its kinetic selectivity.[9] This prolonged engagement with the target enzyme can lead to a more sustained biological effect.
Cellular Effects of HDAC2 Inhibition by this compound
Inhibition of HDAC2 by this compound leads to a variety of cellular effects, primarily stemming from the hyperacetylation of histone and non-histone proteins.
Increased Histone Acetylation
A primary and direct consequence of HDAC2 inhibition is the increase in acetylation of its histone substrates. Treatment of primary mouse neuronal cells with this compound has been shown to significantly increase the acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[11][13][14]
| Histone Mark | Fold Increase (vs. Vehicle) | Cell Type | Reference |
| ac-H3K9 | Significant Increase | Primary Mouse Neuronal Cultures | [11][14] |
| ac-H4K12 | Significant Increase | Primary Mouse Neuronal Cultures | [11][14] |
Table 2: Effect of this compound on histone acetylation.
This increase in histone acetylation leads to a more open chromatin structure, facilitating gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving HDAC2 and a general experimental workflow for evaluating HDAC inhibitors like this compound.
Caption: HDAC2-mediated transcriptional repression and its inhibition by this compound.
Caption: Role of HDAC2 in cell cycle regulation and the effect of this compound.
Caption: General workflow for the evaluation of HDAC inhibitors.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is a general method for determining the IC50 of HDAC inhibitors.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HDAC2 enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][15]
Cell-Based Histone Acetylation Assay (Western Blot)
This protocol describes how to measure changes in histone acetylation in cells treated with an HDAC inhibitor.[1]
Materials:
-
Cell line of interest (e.g., primary neurons, cancer cell line)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels and a loading control (e.g., GAPDH).
Conclusion
This compound is a powerful and selective tool for investigating the cellular functions of HDAC2. Its kinetic selectivity allows for a more precise dissection of HDAC2's roles compared to pan-HDAC inhibitors. The inhibition of HDAC2 by this compound leads to increased histone acetylation and subsequent changes in gene expression, impacting fundamental cellular processes such as transcription, cell cycle progression, and the DNA damage response. The experimental protocols and workflows provided in this guide offer a starting point for researchers aiming to utilize this compound to further unravel the complex biology of HDAC2 and its implications in health and disease.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 6. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. | Broad Institute [broadinstitute.org]
- 11. apexbt.com [apexbt.com]
- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
BRD6688: A Technical Guide to a Kinetically Selective HDAC2 Inhibitor for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD6688, a kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2), and its application in neurodegenerative disease models. The dysregulation of histone acetylation is a key pathological feature in many neurodegenerative disorders, leading to an epigenetic blockade of genes essential for learning, memory, and synaptic plasticity.[1][2][3] this compound offers a promising therapeutic strategy by selectively targeting HDAC2, an enzyme upregulated in neurodegenerative conditions, to restore histone acetylation and rescue cognitive deficits.[1][3]
Core Concepts: HDAC2 Inhibition in Neurodegeneration
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[3] In several neurodegenerative diseases, including Alzheimer's disease, the levels and activity of HDAC2 are elevated.[1][4] This increase in HDAC2 is associated with reduced histone acetylation at the promoters of genes crucial for synaptic plasticity and memory, contributing to cognitive decline.[1][5]
This compound is an ortho-aminoanilide that exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1.[3] This selectivity is based on a longer residence time on HDAC2, allowing for sustained target engagement.[6] By inhibiting HDAC2, this compound increases histone acetylation, specifically at H4K12 and H3K9, thereby reactivating the transcription of silenced memory-associated genes.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and evaluation.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target | IC50 (nM) | Residence Time (t½, min) | Reference(s) |
| HDAC1 | 21 | 65 | [6] |
| HDAC2 | 100 | 381 | [6] |
| HDAC3 | 11,480 | Not Reported | [6] |
Table 2: In Vivo Efficacy of this compound in the CK-p25 Mouse Model of Neurodegeneration
| Animal Model | Treatment | Behavioral Assay | Key Outcome | Reference(s) |
| CK-p25 Mice | This compound | Contextual Fear Conditioning | Rescue of memory deficits | [3][6] |
Signaling Pathway and Mechanism of Action
The signaling pathway below illustrates the mechanism by which this compound ameliorates neurodegeneration-associated cognitive decline. In neurodegenerative conditions, neurotoxic stimuli lead to the upregulation of HDAC2. HDAC2, in complex with transcriptional repressors like CoREST, NuRD, and Sin3, deacetylates histones at the promoters of memory-related genes, leading to their transcriptional repression and subsequent cognitive deficits.[1] this compound selectively inhibits HDAC2, leading to increased histone acetylation and the reactivation of these critical genes, ultimately restoring synaptic plasticity and memory.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a neurodegenerative disease model.
In Vivo Efficacy in the CK-p25 Mouse Model
The CK-p25 mouse model is an inducible model of neurodegeneration where the expression of p25, a neuron-specific activator of cyclin-dependent kinase 5 (Cdk5), leads to synaptic loss and cognitive deficits reminiscent of Alzheimer's disease.
Experimental Workflow:
1. Animal Model:
-
Inducible CK-p25 transgenic mice and their control littermates are used.
-
p25 expression is induced by removing doxycycline (B596269) from the animals' diet.
2. This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg) for a defined period during or after p25 induction.
3. Contextual Fear Conditioning Protocol:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow for a 2-minute exploration period.
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
During the final 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).
-
Repeat the CS-US pairing (e.g., 2-3 times with a 2-minute interval).
-
Return the mouse to its home cage after a post-shock period in the chamber.[7]
-
-
Context Test (Day 2):
-
Place the mouse back into the same conditioning chamber (without the CS or US).
-
Record the time the mouse spends "freezing" (complete immobility except for respiration) over a 5-minute period.[7]
-
-
Cued Test (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual and olfactory cues).
-
After a 3-minute exploration period, present the CS (auditory tone) for 3 minutes.
-
Record freezing behavior during the CS presentation.
-
4. Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and dissect the hippocampus.
-
Process the tissue for Western blot analysis to quantify levels of acetylated H4K12 and H3K9.
In Vitro Histone Acetylation Assay in Primary Neurons
1. Primary Neuronal Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic day 16-18 mouse embryos.
-
Plate the neurons on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B27 and GlutaMAX.
2. This compound Treatment:
-
After 7-10 days in vitro, treat the neuronal cultures with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle for a specified duration (e.g., 24 hours).
3. Western Blot for Histone Acetylation:
-
Lyse the cells in RIPA buffer containing protease and HDAC inhibitors (sodium butyrate, trichostatin A).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetyl-H4K12, acetyl-H3K9, total H4, and total H3.
-
Use a loading control such as β-actin or GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neurodegenerative diseases. Its kinetic selectivity for HDAC2 allows for the precise modulation of an epigenetic mechanism central to cognitive function. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound and other selective HDAC2 inhibitors in preclinical models of neurodegeneration. Further research into the long-term efficacy and safety of this compound is warranted to facilitate its translation into clinical applications.
References
- 1. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HDAC2/HNF-4A/miR-101b/AMPK Pathway Rescues Tauopathy and Dendritic Abnormalities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD6688 in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in neuronal function, memory formation, and synaptic plasticity.[1][2] Dysregulation of HDAC2 activity is associated with various neurological disorders, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, enabling researchers to investigate its effects on histone acetylation, neuronal viability, and downstream signaling pathways.
Mechanism of Action
This compound selectively inhibits the catalytic activity of HDAC2, leading to an increase in the acetylation of histone and non-histone proteins.[1][2] In the context of neuronal function, HDAC2 is known to be enriched in the promoters of genes crucial for synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF).[3][4] By inhibiting HDAC2, this compound can increase histone acetylation at these gene loci, leading to a more open chromatin structure and enhanced gene transcription. This, in turn, can promote synaptic plasticity, and neuronal survival, and potentially rescue cognitive deficits observed in neurodegenerative models.[3][5]
Data Presentation
Dose-Response Data
The optimal concentration of this compound for achieving desired effects in neuronal cultures should be determined empirically by the end-user. The following table provides a suggested range for dose-response experiments based on published data and typical concentrations used for HDAC inhibitors.
| Concentration Range | Expected Effect | Notes |
| 1 µM - 20 µM | Increasing levels of histone acetylation (H3K9, H4K12). | A concentration of 10 µM for 24 hours has been shown to significantly increase H3K9 and H4K12 acetylation in primary mouse forebrain neuronal cultures.[6] |
| 1 µM - 50 µM | Assessment of neuronal viability. | Higher concentrations may induce cytotoxicity. It is crucial to perform a viability assay to determine the therapeutic window. |
Note: It is recommended to perform a dose-response curve to identify the optimal concentration that maximizes the desired biological effect while minimizing cytotoxicity.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
E18 mouse embryos
-
Hibernate-E medium (Thermo Fisher Scientific)
-
B-27 Supplement (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
GlutaMAX Supplement (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Poly-D-lysine coated culture vessels
-
Sterile dissection tools
Procedure:
-
Dissect cortices from E18 mouse embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with papain (20 units/mL) and DNase I (100 µg/mL) in a 37°C water bath for 20-30 minutes with gentle agitation every 5 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Plate the neurons onto poly-D-lysine coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the desired day in vitro (DIV), dilute the this compound stock solution in pre-warmed complete Neurobasal medium to the final desired concentrations.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate the cultures for the desired treatment duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This protocol is for assessing neuronal viability following this compound treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This protocol is to detect changes in histone acetylation levels.
Materials:
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone separation)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Following treatment, lyse the neurons and extract histones using an acid extraction method.
-
Determine the protein concentration of the histone extracts.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunocytochemistry for Histone Acetylation
This protocol allows for the visualization of histone acetylation within individual neurons.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fix the treated neuronal cultures with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the application of this compound in neuronal cultures.
Caption: Signaling pathway of this compound-mediated HDAC2 inhibition.
Caption: Experimental workflow for evaluating this compound in neuronal cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HDAC increases BDNF expression and promotes neuronal rewiring and functional recovery after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of BRD6688 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), a key epigenetic regulator implicated in various cellular processes, including gene expression, chromatin remodeling, and cell cycle control.[1] While the therapeutic potential of HDAC inhibitors is being explored in oncology, the primary in vivo research available for this compound focuses on its role as a cognitive enhancer in mouse models of neurodegenerative diseases.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, based on currently available preclinical data. The protocols and data presented herein are centered on the use of this compound in a neurodegeneration context. Researchers interested in exploring the utility of this compound in other disease models, such as oncology, may use this information as a foundational guide, though specific efficacy data in those areas are not yet publicly available.
Mechanism of Action
This compound functions as a selective inhibitor of HDAC2. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDAC2, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression. Specifically, this compound has been shown to increase the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9).[1][2]
Quantitative In Vivo Data
The following tables summarize the key quantitative data from in vivo studies of this compound in the CK-p25 mouse model of neurodegeneration.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Mouse Strain | Administration Route | Dosage |
| Brain/Plasma Ratio | 1.29 | C57BL/6 | Intraperitoneal | 10 mg/kg |
Table 2: In Vivo Efficacy of this compound in CK-p25 Mice
| Efficacy Endpoint | Treatment Group | Result | Treatment Duration |
| Histone Acetylation (H4K12) in Hippocampus | This compound (1 mg/kg) | Significant Increase vs. Vehicle | 10 days |
| Histone Acetylation (H3K9) in Hippocampus | This compound (1 mg/kg) | Significant Increase vs. Vehicle | 10 days |
| Memory Deficit (Contextual Fear Conditioning) | This compound (1 mg/kg) | Rescue of Memory Deficits | 10 days |
Table 3: In Vivo Dosing and Tolerability of this compound
| Mouse Model | Dosage | Administration Route | Frequency | Tolerability |
| CK-p25 | 1 mg/kg | Intraperitoneal | Daily | Well-tolerated |
| CK-p25 | 10 mg/kg | Intraperitoneal | Daily | Mortality observed in 5 out of 10 mice over 10 days |
| Wild-type C57BL/6 | 30 mg/kg | Intraperitoneal | Daily | No toxicity observed over 10 consecutive days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a 25 mg/mL stock solution. Ensure complete dissolution by vortexing.
-
-
Prepare the final dosing solution. The following steps are for a final concentration of 2.5 mg/mL. Adjust volumes as needed for different final concentrations.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution thoroughly. If precipitation occurs, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.
-
-
Storage: The working solution for in vivo experiments should be prepared fresh on the day of use. The DMSO stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% Ethanol
-
Sterile gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Handle mice gently to minimize stress.
-
-
Dosing Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., for a 1 mg/kg dose in a 25g mouse using a 2.5 mg/mL solution, the injection volume would be 10 µL). The dosing volume should not exceed 10 mL/kg.
-
-
Injection Procedure:
-
Restrain the mouse securely. One common method is to scruff the mouse by grasping the loose skin over the shoulders.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Insert the sterile needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the mice for any adverse reactions, such as distress, lethargy, or irritation at the injection site.
-
For multi-day studies, record the body weight of each mouse daily to monitor for toxicity.
-
Concluding Remarks
The provided application notes and protocols for the in vivo administration of this compound in mice are based on the available scientific literature, which primarily focuses on its application in neurodegenerative disease models. The data indicates that this compound can effectively cross the blood-brain barrier, engage its target (HDAC2), and elicit a biological response, namely the rescue of memory deficits in the CK-p25 mouse model.
For researchers and drug development professionals interested in the potential of this compound in other therapeutic areas, such as oncology, these protocols can serve as a starting point for designing in vivo studies. However, it is crucial to conduct dose-escalation and tolerability studies in the specific cancer models of interest to determine the optimal and safe dosing regimen. Further research is warranted to explore the full therapeutic potential of this selective HDAC2 inhibitor.
References
Optimal Concentration of BRD6688 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in a variety of biological processes, including neuronal function and cancer biology. Determining the optimal concentration of this compound is critical for achieving desired biological effects while minimizing off-target toxicity in cell culture experiments. This document provides detailed application notes and protocols for utilizing this compound, with a focus on establishing the optimal concentration for various cell-based assays. We have synthesized information from peer-reviewed literature and supplier datasheets to guide researchers in the effective use of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] HDAC2, a member of the Class I HDAC family, is predominantly localized in the nucleus and plays a crucial role in regulating gene expression.[2][3] Dysregulation of HDAC2 activity has been linked to neurodegenerative diseases and various cancers.[1][4]
This compound is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.[5] This selectivity makes it a valuable tool for dissecting the specific roles of HDAC2 in cellular processes. This document provides a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| HDAC1 | 21 nM | [6] |
| HDAC2 | 100 nM | [6] |
| HDAC3 | 11.48 µM | [6] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified target protein in a biochemical assay. These values serve as a starting point for determining the effective concentration in cell-based assays.
Table 2: Recommended Concentration Range of this compound for Cell Culture
| Cell Type | Application | Recommended Concentration | Treatment Duration | Reference |
| Primary Mouse Neuronal Cultures | Increased Histone Acetylation (H3K9, H4K12) | 10 µM | 24 hours | [5][7] |
| Various Cancer Cell Lines | Antiproliferative/Cytotoxicity Assays | 0.1 - 10 µM (empirical determination required) | 24 - 72 hours | General Guidance |
Note: The optimal concentration for cell-based assays is cell-type dependent and should be determined empirically. A concentration titration is highly recommended for each new cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at a concentration of up to 100 mg/mL.[8] For a typical 10 mM stock solution, dissolve 2.82 mg of this compound (Molecular Weight: 282.34 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
Protocol 2: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity. This will help define the non-toxic and effective concentration range for subsequent experiments.
Protocol 3: Western Blot Analysis of Histone Acetylation
This protocol is for assessing the effect of this compound on the acetylation of histones, a direct downstream target of HDAC2.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% for histone resolution)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-acetyl-Histone H4 (e.g., anti-AcH4K12), and a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound (determined from the viability assay) for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 15-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits HDAC2, leading to increased histone acetylation and altered gene expression.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
BRD6688: Comprehensive Application Notes for Researchers
FOR RESEARCH USE ONLY
Abstract
BRD6688 is a potent and selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in a variety of physiological and pathological processes, including neuronal function and disease.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for neuroscience research, particularly in studies of learning, memory, and neurodegeneration.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments, along with a summary of its solubility in various common laboratory solvents. Additionally, a diagram illustrating the mechanism of action of this compound is included to facilitate a deeper understanding of its biological effects.
Physicochemical Properties and Solubility
This compound is a crystalline solid, appearing as an off-white to light yellow powder.[1] Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound in various solvents is summarized in the table below. It is recommended to prepare fresh solutions for use. If storage is necessary, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 | ~106.25 | A common solvent for preparing stock solutions. |
| Dimethylformamide (DMF) | 30 | ~106.25 | - |
| Ethanol | 2 | ~7.08 | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | ~1.77 | Useful for certain cell-based assays. |
| In Vivo Formulation 1 | 2.5 | 8.85 | See Protocol 2.1 for preparation. |
| In Vivo Formulation 2 | 2.5 | 8.85 | See Protocol 2.2 for preparation. |
Molecular Weight of this compound: 282.34 g/mol [1]
Vehicle Preparation Protocols
The appropriate vehicle is crucial for the effective delivery of this compound in both cellular and animal models. Below are detailed protocols for preparing this compound formulations for in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For most cell-based assays, a concentrated stock solution of this compound is prepared in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Vehicle Preparation
This compound can be formulated for intraperitoneal (i.p.) injection in animal models using several vehicle compositions. Two common protocols are provided below.[1] It is recommended to prepare these formulations fresh on the day of use.[1]
Protocol 2.2.1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a concentration of 2.5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Preparation of 1 mL of 2.5 mg/mL this compound solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. Use of an ultrasonic bath is recommended to ensure a clear solution.[1] The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2.2.2: DMSO and SBE-β-CD in Saline Formulation
This alternative formulation also yields a clear solution at 2.5 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Preparation of 1 mL of 2.5 mg/mL this compound solution:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing. Use of an ultrasonic bath is recommended to ensure a clear solution.[1] The final solvent composition is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of HDAC2.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[3] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation, particularly on H3K9 and H4K12.[1][3] This hyperacetylation results in a more open chromatin conformation, facilitating the binding of transcription factors and promoting the expression of target genes. This mechanism is believed to underlie the observed effects of this compound on enhancing learning and memory in preclinical models.[3]
References
Application Notes and Protocols for Measuring BRD6688 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a selective inhibitor of Histone Deacetylase 2 (HDAC2), an epigenetic modifier implicated in neurological disorders.[1] Verifying and quantifying the engagement of this compound with its target, HDAC2, within a living organism (in vivo) is a critical step in preclinical drug development. This document provides detailed application notes and protocols for three distinct methodologies to measure the in vivo target engagement of this compound: Positron Emission Tomography (PET) Imaging, Photoaffinity Labeling, and the Cellular Thermal Shift Assay (CETSA). Additionally, a protocol for a pharmacodynamic biomarker assay, histone acetylation quantification, is included to complement direct target engagement studies.
Positron Emission Tomography (PET) Imaging for HDAC2 Engagement
PET is a non-invasive imaging technique that allows for the real-time quantification of target occupancy in the brain and peripheral organs. By using a radiolabeled tracer that binds to the target of interest, the displacement of this tracer by a therapeutic compound like this compound can be measured, providing a direct readout of target engagement.
Signaling Pathway
Caption: this compound inhibits HDAC2, leading to increased histone acetylation and gene expression.
Experimental Workflow
References
Application Notes and Protocols for BRD6688 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. Epigenetic dysregulation, particularly through histone deacetylases (HDACs), has emerged as a key factor in the pathogenesis of AD. HDAC2, in particular, is upregulated in the brains of AD patients and mouse models, where it negatively regulates genes essential for synaptic plasticity and memory. BRD6688 is a potent and kinetically selective inhibitor of HDAC2, demonstrating promise as a therapeutic agent for neurodegenerative diseases. These application notes provide a comprehensive guide for the utilization of this compound in preclinical studies using Alzheimer's disease mouse models, including data presentation, detailed experimental protocols, and visualization of relevant pathways and workflows.
Mechanism of Action
This compound exhibits its therapeutic potential by selectively inhibiting the enzymatic activity of HDAC2. In the context of Alzheimer's disease, elevated HDAC2 levels lead to the deacetylation of histones at the promoter regions of genes crucial for learning and memory, thereby suppressing their transcription. By inhibiting HDAC2, this compound restores histone acetylation, leading to the re-expression of these synaptic plasticity-related genes. This action is believed to underlie the observed improvements in cognitive function. Furthermore, studies suggest that selective inhibition of HDAC2 can also lead to a reduction in Aβ deposition and mitigation of tau hyperphosphorylation, addressing the core pathologies of Alzheimer's disease[1].
Data Presentation
The following tables summarize the expected quantitative outcomes from preclinical studies of this compound in Alzheimer's disease mouse models, based on existing literature for selective HDAC2 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Residence Time (t1/2, min) | Kinetic Selectivity vs. HDAC1 |
| HDAC1 | 0.021 ± 0.013 | 17.7 | - |
| HDAC2 | 0.100 ± 0.048 | 11.48 | Biased |
| HDAC3 | 11.48 ± 2.54 | Not Determined | High |
Data adapted from Wagner et al., 2014.[2]
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Recommended Dose | 1 mg/kg |
| Brain Penetration | Yes |
Note: A 1 mg/kg dose was chosen due to tolerability issues observed at 10 mg/kg.[2]
Table 3: Expected Efficacy of this compound in APP/PS1 Mouse Model
| Efficacy Endpoint | Expected Outcome | Method of Assessment |
| Cognitive Function | Rescue of memory deficits | Contextual Fear Conditioning, Morris Water Maze |
| Amyloid-beta Pathology | Reduction in Aβ plaque load | Immunohistochemistry (6E10 antibody) |
| Tau Pathology | Mitigation of tau hyperphosphorylation | Western Blot (AT8, PHF-1 antibodies) |
| Synaptic Plasticity | Restoration of synaptic gene expression | qPCR, Western Blot |
| Histone Acetylation | Increased H3K9 and H4K12 acetylation | Immunohistochemistry, Western Blot |
These expected outcomes are based on the known effects of selective HDAC2 inhibition in neurodegenerative models.[1]
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile 1 ml syringes
-
26-28 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. On the day of injection, dilute the stock solution in the vehicle to the final concentration for a 1 mg/kg dose. The final injection volume should not exceed 10 µl/g of body weight.
-
Animal Handling: Weigh the mouse to determine the correct injection volume. Restrain the mouse securely by scruffing the neck and back to expose the abdomen.
-
Injection: Turn the mouse to a supine position with the head tilted slightly downwards. Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its home cage. Monitor the animal for any signs of distress or adverse reactions.
Behavioral Testing: Contextual Fear Conditioning
This protocol assesses hippocampus-dependent associative memory.
Apparatus:
-
Fear conditioning chamber with a grid floor connected to a shock generator.
-
Sound-attenuating box.
-
Video camera and analysis software.
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 180 seconds).
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 30-60 seconds after the final shock.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without presenting the CS or US.
-
Analyze the video recording to quantify "freezing" behavior (complete immobility except for respiration) as a measure of fear memory.
-
Immunohistochemistry for Amyloid-beta Plaques
This protocol is for the visualization and quantification of Aβ plaques in mouse brain tissue.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Cryostat or microtome
-
Primary antibody: anti-Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the mouse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or microtome.
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 88% formic acid for 5-10 minutes.
-
Wash sections and block endogenous peroxidases with 3% H2O2 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Mount the sections onto glass slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the plaque area and number in specific brain regions (e.g., hippocampus, cortex).
-
Western Blot for Phosphorylated Tau
This protocol is for the detection and quantification of hyperphosphorylated tau.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize dissected brain regions in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Signaling Pathway
Caption: HDAC2 signaling pathway in Alzheimer's disease and the inhibitory effect of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in an AD mouse model.
Logical Relationship
Caption: Logical framework for investigating this compound as a therapeutic for Alzheimer's disease.
References
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Using BRD6688
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[1][2] The dysregulation of HDAC activity is implicated in various diseases, including neurological disorders and cancer.[2][3][4]
BRD6688 is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[3][5] By inhibiting HDAC2, this compound leads to an increase in histone acetylation, specifically at sites such as H3K9 and H4K12, which has been shown to rescue memory deficits in preclinical models of neurodegeneration.[3][4][6] Western blotting is a widely used technique to detect and quantify the changes in histone acetylation levels following treatment with HDAC inhibitors like this compound.[1] These application notes provide a detailed protocol for utilizing this compound to study its effects on histone acetylation via Western blot analysis.
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of HDAC2.[3][5] HDACs catalyze the removal of acetyl groups from the ε-amino group of lysine residues on the N-terminal tails of histones.[7] This deacetylation increases the positive charge of histones, strengthening their interaction with the negatively charged phosphate (B84403) backbone of DNA.[2][8] The result is a more compact chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression.
By inhibiting HDAC2, this compound prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones.[1] This "hyperacetylation" neutralizes the positive charge on histone tails, weakening the histone-DNA interaction and leading to a more relaxed chromatin state called euchromatin.[1][8] This open chromatin structure allows for greater accessibility of transcription factors and the transcriptional machinery to the DNA, generally resulting in increased gene expression.[1][2]
Data Presentation
The following table summarizes the reported effects of this compound on histone acetylation from preclinical studies. This data demonstrates the efficacy of this compound in modulating specific histone marks.
| Compound | Cell/Animal Model | Treatment Conditions | Histone Mark | Observed Effect | Reference |
| This compound | Primary mouse forebrain neuronal cultures | 10 µM for 24 hours | H3K9 acetylation | Significant Increase | [4] |
| This compound | Primary mouse forebrain neuronal cultures | 10 µM for 24 hours | H4K12 acetylation | Significant Increase | [4] |
| This compound | CK-p25 Mice | 10 days of treatment | H4K12 acetylation | Increased acetylation in hippocampal CA1 neurons | [3] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze changes in histone acetylation.
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., primary mouse neuronal cells) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).[4] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]
Part 2: Histone Extraction (Acid Extraction Method)
This method is commonly used to enrich for histone proteins.[1]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.[1]
-
Resuspend the cell pellet in 1 ml of a hypotonic lysis buffer (e.g., Histone Extraction Buffer from the search result) and incubate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
-
Acid Extraction:
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 400 µl of 0.4 N H₂SO₄.[1]
-
Incubate on a rotator overnight at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
-
Protein Precipitation and Quantification:
-
Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20% and incubate on ice for 1-2 hours.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in an appropriate volume of sterile water.
-
Determine the protein concentration using a BCA protein assay kit.[1]
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Membrane Staining and Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[1]
-
Recommended primary antibodies:
-
Anti-acetyl-Histone H3 (e.g., targeting K9)
-
Anti-acetyl-Histone H4 (e.g., targeting K12)
-
Anti-total Histone H3 or Anti-β-actin (as a loading control)[10]
-
-
-
Secondary Antibody Incubation:
-
Signal Detection and Quantification:
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the loading control (total histone H3 or β-actin).[10]
-
Visualizations
Caption: Mechanism of this compound-induced histone acetylation.
Caption: Western blot workflow for histone acetylation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of BRD6688
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the intraperitoneal (IP) injection of BRD6688, a selective histone deacetylase 2 (HDAC2) inhibitor. This document is intended for use by researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent and selective inhibitor of HDAC2, an enzyme implicated in the regulation of gene expression related to synaptic plasticity and memory formation.[1][2] By selectively inhibiting HDAC2, this compound leads to an increase in histone acetylation, specifically at H4K12 and H3K9, which is associated with enhanced learning and memory.[1][2][3] This compound has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in rescuing memory deficits in preclinical models of neurodegeneration.[1][3] These characteristics make this compound a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders.
Mechanism of Action
HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[4] HDAC2, in particular, has been identified as a key negative regulator of memory formation.[5][6] this compound exerts its effect through the selective inhibition of HDAC2's catalytic activity.[1][2] This inhibition prevents the deacetylation of histones, leading to an accumulation of acetylated histones (hyperacetylation).[1][2][3] The resulting "open" chromatin structure allows for the transcription of genes associated with synaptic plasticity and memory enhancement.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro and in vivo studies.
| Parameter | Value | Species/Model | Reference |
| HDAC2 IC50 | 11.4 µM | In vitro | [1] |
| HDAC1 IC50 | Data not available | In vitro | |
| HDAC3 IC50 | ≥115-fold selectivity vs HDAC1/2 | In vitro | [1] |
| Effective In Vivo Dose (IP) | 1 mg/kg | CK-p25 mice | [1] |
| Treatment Duration | 10 consecutive days | CK-p25 mice | [1] |
| Effect on Histone Acetylation | Increased H4K12 and H3K9 acetylation | Primary mouse neuronal cells & CK-p25 mice hippocampus | [1][2][3] |
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol outlines the procedure for the preparation and intraperitoneal administration of this compound to mice. It is crucial to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Formulation (2.5 mg/mL)
This formulation protocol is adapted from established methods for in vivo administration of similar small molecules.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure a clear and homogenous solution.
-
-
Prepare the formulation fresh immediately before each injection.
Intraperitoneal Injection Procedure
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
The recommended dose is 1 mg/kg.[1] For a 25g mouse, the volume of the 2.5 mg/mL solution to be injected is 10 µL.
-
Properly restrain the mouse. The two-person technique is recommended for safety and accuracy.[7] One person restrains the mouse, while the other performs the injection.
-
Position the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.[7]
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen.[7] This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.[7]
-
Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[7]
-
Gently aspirate by pulling back the plunger to ensure that no blood or other fluid enters the syringe, which would indicate improper needle placement.
-
If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.[7]
-
Apply gentle pressure with sterile gauze if minor bleeding occurs.
-
If adverse effects are observed, consult with a veterinarian immediately.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound intraperitoneal injection.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bilateral histone deacetylase 1 and 2 activity and enrichment at unique genes following induction of long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Long-Term BRD6688 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), an enzyme critically involved in the epigenetic regulation of gene expression. HDAC2 is a key negative regulator of synaptic plasticity and memory formation; its inhibition is a promising therapeutic strategy for cognitive enhancement in neurodegenerative and psychiatric disorders.[1] this compound exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform, increasing histone acetylation at H4K12 and H3K9 in neuronal cells.[1][2] Notably, it is blood-brain barrier penetrant, making it a valuable tool for in vivo studies targeting the central nervous system.[2] In animal models of neurodegeneration, this compound has been shown to rescue memory deficits, highlighting its potential as a nootropic therapeutic.[1][2]
These application notes provide a summary of the available preclinical data and detailed protocols for the long-term administration of this compound in animal studies to guide researchers in designing robust in vivo experiments.
Mechanism of Action
HDAC2 is an enzyme that removes acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and thereby repressing the expression of associated genes. In the brain, HDAC2 has been shown to specifically bind to the promoters of genes crucial for synaptic plasticity and memory, such as Brain-Derived Neurotrophic Factor (Bdnf) and Early Growth Response protein 1 (Egr1). By repressing these genes, elevated HDAC2 activity leads to reduced dendritic spine density, decreased synapse numbers, and impaired synaptic plasticity, which are cellular correlates of learning and memory deficits.
This compound selectively inhibits the catalytic activity of HDAC2. This inhibition prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. The resulting "open" chromatin structure facilitates the transcription of memory-associated genes, thereby enhancing synaptic plasticity, increasing synapse number, and ultimately improving cognitive function.
References
Troubleshooting & Optimization
BRD6688 toxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of BRD6688. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] It functions as a kinetically selective inhibitor, meaning it exhibits a longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform.[1] This kinetic selectivity contributes to its preferential activity against HDAC2 in cellular and in vivo contexts. This compound has been shown to increase histone H3 and H4 acetylation in neuronal cells, consistent with its HDAC inhibitory activity.[2]
Q2: What are the recommended in vitro and in vivo concentrations or dosages for this compound?
-
In Vitro: For cell-based assays, such as neuronal histone acetylation assays, a concentration of 10 μM has been used effectively.[1] The IC50 values for this compound against HDAC isoforms are detailed in the table below.
-
In Vivo: In a CK-p25 mouse model of neurodegeneration, a dose of 1 mg/kg (i.p.) was shown to be effective and well-tolerated.[1] However, toxicity has been observed at higher doses (see "Toxicity and Safety" section for details).
Q3: Has this compound been observed to cross the blood-brain barrier?
Yes, this compound has been shown to have good to excellent brain penetration.[1]
Troubleshooting Guides
Unexpected In Vitro Results
Q4: I am not observing the expected increase in histone acetylation after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Permeability: While this compound is generally cell-permeable, its uptake can vary between cell types. Ensure that your cell line is amenable to treatment.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Incubation Time: An incubation time of 24 hours has been shown to be effective for increasing histone acetylation in primary mouse neuronal cultures.[1] You may need to optimize the incubation time for your specific cell type and experimental conditions.
-
Assay Sensitivity: Ensure your detection method for histone acetylation (e.g., Western blot, immunofluorescence) is sensitive enough to detect changes.
Q5: My in vitro results show high variability between replicates. How can I improve consistency?
High variability can stem from several sources. Here are some tips for improving reproducibility:
-
Consistent Cell Seeding: Ensure uniform cell density across all wells.
-
Thorough Mixing: When preparing dilutions of this compound, ensure the solution is thoroughly mixed before adding to the cells.
-
Edge Effects: In multi-well plates, "edge effects" can lead to variability. Consider not using the outermost wells for critical experiments or filling them with a buffer to maintain humidity.
-
Automated Liquid Handling: If available, using automated liquid handlers can improve pipetting accuracy.
In Vivo Experiment Issues
Q6: I am observing toxicity in my animal model at a dose of 10 mg/kg. Is this expected?
Yes, this is a known issue. In one study, mortality was observed in 5 out of 10 mice treated with 10 mg/kg of this compound over a 10-day period; the cause of death was not determined.[1] However, no toxicity was observed in the same study in CK-p25 mice treated at 1 mg/kg or in wild-type C57BL/6 mice treated daily with 30 mg/kg for 10 days.[1] It is recommended to start with a lower dose (e.g., 1 mg/kg) and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model and strain.
Toxicity and Off-Target Effects
Q7: What is the known toxicity profile of this compound?
As mentioned, in vivo studies have indicated potential toxicity at higher doses. At 10 mg/kg (i.p.) administered daily for 10 days, mortality was observed in a study with C57BL/6 mice.[1] The underlying cause of this toxicity has not been fully elucidated. Researchers should exercise caution when using higher concentrations of this compound and conduct thorough safety assessments.
Q8: What are the known off-target effects of this compound?
This compound has been profiled against a broad panel of biological targets and has demonstrated high specificity.[1] The supplementary information from the primary publication indicates that in a screen against a panel of receptors, ion channels, and enzymes, no significant off-target binding (>25% inhibition) was observed at a concentration of 10 μM. Recent studies on HDAC inhibitors have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for some classes of these inhibitors.[3][4][5][6][7] While specific data for this compound against MBLAC2 is not available, this represents a potential off-target to consider for the broader class of HDAC inhibitors.
Data Presentation
Table 1: this compound In Vitro Potency Against Class I HDACs
| Target | IC50 (μM) |
| HDAC1 | 0.021 |
| HDAC2 | 0.100 |
| HDAC3 | 11.4 |
Data sourced from Wagner et al., 2014.[1]
Table 2: Summary of In Vivo Toxicity Observations for this compound
| Dose | Animal Model | Duration | Outcome |
| 1 mg/kg (i.p.) | CK-p25 mice | 10 days | No toxicity observed |
| 10 mg/kg (i.p.) | C57BL/6 mice | 10 days | Mortality in 5/10 mice (cause unknown) |
| 30 mg/kg (i.p.) | C57BL/6 mice | 10 days | No toxicity observed |
Data sourced from Wagner et al., 2014.[1]
Table 3: Summary of this compound Off-Target Screening Results
| Target Class | Number of Targets Screened | Result at 10 μM |
| Receptors, Ion Channels, Enzymes | Broad Panel | No significant inhibition (>25%) observed |
Based on supplementary data from Wagner et al., 2014.[8]
Experimental Protocols
HDAC Inhibition Assay (Caliper EZ Reader System)
This protocol is a representative method for determining the IC50 of this compound against purified HDAC enzymes.
-
Reagents and Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)
-
Fluorescently labeled peptide substrate
-
This compound compound
-
HDAC assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.01% BSA, 0.001% Tween-20)
-
Pan-HDAC inhibitor (e.g., LBH-589) for reaction termination
-
Caliper EZ Reader II System
-
-
Procedure: a. Prepare a 12-point serial dilution of this compound, typically starting from a high concentration (e.g., 33.33 μM) with a 3-fold dilution factor. b. In a suitable microplate, incubate the purified HDAC enzyme with the fluorescently labeled peptide substrate and the various concentrations of this compound. c. Allow the reaction to proceed for 60 minutes at room temperature. d. Terminate the reaction by adding a pan-HDAC inhibitor. e. Separate the substrate and product electrophoretically using the Caliper EZ Reader system. f. Determine the fluorescence intensity of the substrate and product peaks. g. Calculate the percent inhibition for each concentration of this compound. h. Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model (e.g., 4-parameter logistic model).
Neuronal Histone Acetylation Assay (Immunofluorescence)
This protocol describes a method to assess the effect of this compound on histone acetylation in primary neuronal cultures.
-
Reagents and Materials:
-
Primary mouse forebrain neuronal cultures
-
This compound
-
Formaldehyde (for fixing)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure: a. Culture primary mouse forebrain neurons for approximately 13 days. b. Treat the neuronal cultures with this compound (e.g., at 10 μM) for 24 hours. c. Fix the cells with formaldehyde. d. Permeabilize the cells and block non-specific antibody binding. e. Incubate the cells with primary antibodies against the acetylated histones of interest. f. Wash the cells and incubate with fluorescently labeled secondary antibodies. g. Counterstain the nuclei with DAPI. h. Acquire images using a fluorescence microscope and quantify the fluorescence intensity of acetylated histones within the nuclei.
Visualizations
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
BRD6688 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of BRD6688. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
Issue: Precipitate observed in stock solution upon storage.
-
Possible Cause: The storage temperature may be too low for the solvent used, causing the compound to fall out of solution. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Suggested Solution:
-
Gently warm the stock solution to room temperature or 37°C.
-
Use sonication or vortexing to aid in redissolving the precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
For long-term storage, -80°C is recommended for solutions to maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1]
-
Issue: Compound precipitates when added to aqueous buffer or cell culture media.
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of the organic solvent (like DMSO or DMF) may be too low to keep the compound dissolved.
-
Suggested Solution:
-
Ensure the final concentration of the organic solvent in your aqueous solution is sufficient. While it's important to minimize solvent toxicity in cell-based assays (typically keeping DMSO below 0.5%), you may need to optimize this concentration.
-
For maximum solubility in aqueous buffers, first, dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[2]
-
Prepare the working solution fresh for each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
-
Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in-vivo studies or if your in-vitro system allows.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, DMF, and Ethanol.[2][3] It is sparingly soluble in aqueous buffers.[2]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. Please refer to the table below for details.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in the solvent of your choice (e.g., DMSO or DMF) by vortexing or sonication.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[2]
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and solubility in aqueous environments.[2]
Data Presentation
| Solvent/Vehicle | Solubility |
| DMSO | ~30 mg/mL[2][3] |
| DMF | ~30 mg/mL[2][3] |
| Ethanol | ~2 mg/mL[2][3] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[2][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (8.85 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.85 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Formulation for In Vivo Studies (with PEG300 and Tween-80)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
If necessary, use sonication to ensure the final solution is clear.[1]
Protocol 2: Preparation of a 2.5 mg/mL this compound Formulation for In Vivo Studies (with SBE-β-CD)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
For a 1 mL final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Use sonication if needed to obtain a clear solution.[1]
Visualizations
References
Technical Support Center: Optimizing Rolipram Dosage for Cognitive Enhancement
Disclaimer: The compound "BRD6688" as a subject of cognitive enhancement research could not be identified in the available scientific literature. This guide has been created using Rolipram (B1679513) , a well-documented Phosphodiesterase-4 (PDE4) inhibitor, as a functional analog to demonstrate the principles of dosage optimization for cognitive enhancement studies. Rolipram is known to modulate the cAMP/PKA/CREB signaling pathway, which is crucial for synaptic plasticity and memory formation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rolipram in cognitive enhancement?
A1: Rolipram is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE4, Rolipram increases intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1][4] Activated (phosphorylated) CREB promotes the transcription of genes essential for synaptic plasticity, long-term potentiation (LTP), and memory consolidation, such as brain-derived neurotrophic factor (BDNF).[1][5] This signaling cascade is considered a key mechanism for Rolipram's cognitive-enhancing effects.[2]
Q2: What is a typical starting dose for Rolipram in rodent models of cognitive enhancement?
A2: Effective doses of Rolipram in rodent studies vary depending on the specific cognitive task and animal model. However, a common starting point for intraperitoneal (i.p.) injection in mice and rats ranges from 0.1 mg/kg to 1.0 mg/kg.[6][7][8] Studies have shown that even low doses, such as 0.1 mg/kg, can be effective in improving memory consolidation.[6][8] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm, as higher doses do not always correlate with better outcomes and can increase the risk of side effects.[9]
Q3: What are the common side effects and toxicities associated with Rolipram in preclinical studies?
A3: While effective, Rolipram has a narrow therapeutic window and is associated with several side effects.[1] In rodents, observed adverse effects at higher doses (e.g., 30-100 mg/kg/day) can include increased salivation, abdominal distention, emaciation, and ataxia.[10] Histopathological changes have been noted in the heart, vasculature, stomach, and salivary glands at high doses.[10] Although severe side effects like vomiting are less apparent in rodents than in humans, sedation and decreased motor activity can occur, which may confound behavioral test results.[1][11]
Q4: How does the timing of Rolipram administration affect experimental outcomes?
A4: The timing of administration is critical. For studying memory consolidation, Rolipram is often administered immediately after the training session.[6] For example, one study administered Rolipram immediately after the third training session and again 2.5 hours later to boost cAMP/pCREB signaling during the early consolidation window.[6] In other protocols, the compound is given 30 minutes before the training trial to assess its effects on memory acquisition.[8] The optimal timing depends on the specific phase of memory (acquisition, consolidation, or retrieval) being investigated.
Troubleshooting Guide
Issue 1: No significant improvement in cognitive performance is observed.
-
Possible Cause 1: Suboptimal Dosage. The dose may be too low to elicit a significant biological response or so high that it causes side effects that interfere with performance.
-
Solution: Conduct a dose-response curve. Test a range of doses (e.g., 0.1, 0.25, 0.5, and 1.0 mg/kg) to identify the optimal concentration for your model.[7]
-
-
Possible Cause 2: Incorrect Timing of Administration. The drug may not be present at sufficient concentrations during the critical neurobiological window for the cognitive process being studied.
-
Solution: Vary the injection time relative to the behavioral task (e.g., 30 minutes pre-training, immediately post-training, 3 hours post-training) to target different memory phases.[6]
-
-
Possible Cause 3: Insufficient Task Difficulty. The behavioral task may not be challenging enough to reveal cognitive deficits in control animals or improvements in the treated group (i.e., a ceiling effect).
-
Solution: Increase the difficulty of the task. For example, in the Morris water maze, you could increase the number of training days or use a more complex platform location protocol.
-
Issue 2: Treated animals exhibit sedation or reduced mobility, confounding behavioral results.
-
Possible Cause: Dose is too high. Rolipram can have sedative effects, particularly at higher concentrations.[11]
-
Solution 1: Lower the dose. Often, a lower dose can still provide cognitive benefits without causing significant motor impairment.[8]
-
Solution 2: Perform control experiments to specifically measure locomotor activity (e.g., an open field test) at your chosen dose. This allows you to dissociate the cognitive effects from motor side effects.[9]
-
Issue 3: High variability in results between subjects.
-
Possible Cause 1: Inconsistent Drug Administration. Variability in injection volume or technique can lead to inconsistent dosing.
-
Solution: Ensure precise calculation of dosage based on the most recent body weight of each animal. Use consistent and proper injection techniques (e.g., intraperitoneal).
-
-
Possible Cause 2: Biological Variability. Age, sex, and genetic background of the animals can significantly impact their response.
-
Solution: Use age- and sex-matched animals from a consistent genetic background. Increase the sample size (n) per group to improve statistical power and account for individual variability.
-
Data Presentation
Table 1: Effective Dosages of Rolipram in Rodent Cognitive Enhancement Studies
| Animal Model | Cognitive Task | Dosage (i.p.) | Administration Timing | Outcome | Citation(s) |
| Aged Male Mice | Object Location Memory | 1 mg/kg | Immediately post-training | Ameliorated age-related memory deficits | [6] |
| APP/PS1 Mice | Contextual Fear Conditioning | Not specified (3 weeks treatment) | Daily | Improved memory performance | [1][2] |
| C57/Bl6 Mice | Contextual Fear Conditioning | 0.1 µmol/kg (~0.027 mg/kg) | 30 min pre-training | Increased long-term memory | [8][9] |
| Rats with Aβ infusion | Morris Water Maze | 0.1, 0.25, 0.5 mg/kg | Daily for 12 days pre-training | Reversed Aβ-induced memory deficits | [7][12] |
| Cynomolgus Macaques | Object Retrieval | Not specified | Not specified | Improved executive function | [13] |
Table 2: Reported Side Effects and Toxicities of Rolipram in Preclinical Models
| Species | Dosage | Observed Effects | Citation(s) |
| Female Rats | 10, 30, 100 mg/kg/day (oral) | 30-100 mg/kg: Myocardial degeneration, vasculitis, stomach necrosis. All doses: Stomach hyperplasia. 100 mg/kg: Salivary gland enlargement, ataxia, emaciation. | [10] |
| Mice | 10 mg/kg (i.p.) | Suppressed startle response (sedative effect) | [11] |
| Humans | N/A (Clinical Trials) | Severe gastrointestinal side effects (e.g., vomiting), headaches, insomnia. Led to discontinuation of clinical development. | [1] |
Experimental Protocols
Protocol 1: Object Location Task (OLT) in Mice
This protocol is adapted from studies investigating hippocampus-dependent spatial memory.[6]
-
Habituation: Individually house mice and handle them for 2 minutes per day for 5-7 days leading up to the experiment. On the day before training, allow each mouse to explore an empty testing arena (e.g., a 40x40 cm open box) for 10 minutes.
-
Training (Sample Phase): Place two identical objects in specific locations within the arena. Allow the mouse to explore the objects and arena for 10 minutes.
-
Drug Administration: Immediately following the training session, administer Rolipram (e.g., 1 mg/kg, i.p.) or vehicle. A second injection can be given ~2.5 hours later to prolong the effect during the consolidation window.
-
Testing (Test Phase): 24 hours after the training session, return the mouse to the arena. One of the two objects will have been moved to a novel location. The other object remains in its original, familiar location.
-
Data Analysis: Record the session for 5 minutes. Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing or touching with nose/paws). Calculate a discrimination index: (Time_Novel_Location - Time_Familiar_Location) / (Total_Exploration_Time). A positive index indicates successful memory of the original locations.
Protocol 2: Western Blot for Phosphorylated CREB (pCREB)
This protocol assesses the direct molecular target engagement of Rolipram.
-
Tissue Collection: Administer Rolipram or vehicle to the animals. At a predetermined time point (e.g., 1-3 hours post-injection), euthanize the animals and rapidly dissect the hippocampus on ice.[6]
-
Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (Ser133).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Re-probe the same membrane for total CREB and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity using software like ImageJ. An increase in the pCREB/Total CREB ratio indicates target engagement.[7]
Mandatory Visualizations
Caption: Rolipram inhibits PDE4, increasing cAMP levels and activating the PKA/CREB signaling pathway.
Caption: A logical workflow for testing a novel cognitive enhancing compound like Rolipram.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. JCI - Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment [jci.org]
- 3. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rolipram treatment during consolidation ameliorates long-term object location memory in aged male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The toxicity of repeated exposures to rolipram, a type IV phosphodiesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective PDE inhibitors rolipram and sildenafil improve object retrieval performance in adult cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BRD6688 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective HDAC2 inhibitor, BRD6688, in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of their studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known potential side effects of this compound in in vivo models?
A1: Publicly available data on the specific side effects of this compound is limited. However, a key study reported dose-dependent tolerability issues in mice. At a dose of 10 mg/kg administered over 10 days, mortality was observed in 5 out of 10 mice, with the cause of death being unknown[1]. Conversely, the same study reported no toxicity in CK-p25 mice treated at 1 mg/kg or in wild-type C57BL/6 mice treated at 30 mg/kg daily for 10 consecutive days[1]. This suggests a complex dose-response relationship that may be strain-dependent or influenced by other experimental factors. Researchers should exercise caution and perform dose-ranging studies to determine the optimal, non-toxic dose for their specific model and experimental conditions.
Q2: Are there any general toxicities associated with the class of HDAC inhibitors that I should be aware of?
A2: Yes, as a class, histone deacetylase (HDAC) inhibitors have been associated with a range of potential toxicities in preclinical and clinical studies. While not specific to this compound, these may include fatigue, nausea, vomiting, and hematological effects such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count). The specificity and potential side effects of HDAC inhibitors can limit their clinical application[2]. Careful monitoring for these general signs of toxicity is recommended during in vivo studies with any new HDAC inhibitor.
Q3: Does this compound have any known effects on cardiac function?
A3: One study has indicated that this compound displays low potential for cardiac toxicity based on in vitro screening assays[1]. However, comprehensive in vivo cardiac safety pharmacology data is not publicly available. As a general precaution when working with novel compounds, it is advisable to monitor for any cardiovascular abnormalities, especially in long-term studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality in experimental animals. | Dose may be too high for the specific animal model or strain. | Immediately review the dosage and administration protocol. Refer to literature for established dose ranges. A study with this compound noted mortality at 10 mg/kg in one mouse study, while other studies at 1 mg/kg and even 30 mg/kg in different contexts showed no toxicity[1]. It is crucial to perform a pilot dose-ranging study to establish a maximum tolerated dose (MTD) in your specific model. |
| Animals show signs of general malaise (e.g., lethargy, ruffled fur, weight loss). | Potential systemic toxicity. | Monitor animals daily for clinical signs of toxicity. Record body weight, food, and water intake. If signs of distress are observed, consider reducing the dose or frequency of administration. These can be general side effects of HDAC inhibitors. |
| Inconsistent or unexpected experimental results. | Issues with compound formulation, stability, or administration. | Ensure this compound is properly dissolved and formulated for in vivo administration. Prepare fresh solutions as recommended and verify the route of administration is consistent. A suggested formulation for a 2.5 mg/mL solution involves dissolving a DMSO stock solution in a mixture of PEG300, Tween-80, and saline[3]. |
Data Presentation
Summary of In Vivo Tolerability Data for this compound
| Dose | Animal Model | Duration | Observed Effects | Reference |
| 10 mg/kg | Mice | 10 days | Mortality in 5 out of 10 mice; cause unknown. | [1] |
| 1 mg/kg | CK-p25 Mice | Not specified | No toxicity observed. | [1] |
| 30 mg/kg | Wild-type C57BL/6 Mice | 10 days (daily) | No toxicity observed. | [1] |
| 1 mg/kg | Rats | 10 days (i.p.) | Used to study therapeutic effects on neuropathy; no adverse effects reported in this context. |
Experimental Protocols
Key Experiment: Assessing In Vivo Tolerability of this compound (Example Protocol)
This is a general example protocol for determining the maximum tolerated dose (MTD) of this compound in mice. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study.
-
Dose Formulation: Prepare this compound in a suitable vehicle. A common formulation involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween-80, and saline to the desired final concentration[3].
-
Dose-Ranging Study:
-
Divide animals into several groups (e.g., vehicle control and 3-4 dose levels of this compound). Based on existing data, a range of 1 mg/kg, 5 mg/kg, 10 mg/kg, and 20 mg/kg could be a starting point.
-
Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a set period (e.g., 10-14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.
-
Perform gross necropsy and histopathological examination of major organs.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss) or mortality.
Mandatory Visualization
Signaling Pathway of HDAC2 Inhibition
Caption: Mechanism of action of this compound as an HDAC2 inhibitor.
Experimental Workflow for In Vivo Tolerability Study
Caption: General workflow for an in vivo maximum tolerated dose study.
References
avoiding BRD6688 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC2 inhibitor, BRD6688. Our goal is to help you avoid common issues, such as precipitation in cell culture media, and to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), a class I HDAC.[1][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. Deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1][3] This results in a more relaxed chromatin structure, allowing for increased gene expression. This compound has been shown to increase the acetylation of histones H3 at lysine 9 (H3K9) and H4 at lysine 12 (H4K12) in primary mouse neuronal cells.[1][3]
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in several organic solvents. It is important to prepare a high-concentration stock solution in an appropriate solvent before diluting it into your aqueous cell culture medium.
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 2 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Data sourced from Cayman Chemical.[4] |
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A3: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous solutions is a common issue. This phenomenon, often called "crashing out," can be caused by several factors:
-
High final concentration: The final concentration of this compound in your cell culture medium may have exceeded its solubility limit in that specific medium.
-
Improper dilution technique: Rapidly adding the concentrated DMSO stock to the aqueous medium without proper mixing can lead to localized high concentrations and precipitation.
-
Low temperature of the medium: Adding the stock solution to cold medium can decrease the solubility of the compound.
-
High final DMSO concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not always prevent precipitation of the compound itself in the aqueous environment.
-
Media components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and affect its solubility.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity and other off-target effects. For most cell lines, a final DMSO concentration of less than 0.5% is generally well-tolerated. However, for sensitive cell types like primary neurons, the concentration should be even lower, ideally ≤0.25% .[3][5] A recent study on primary cultured neurons and astrocytes showed that DMSO concentrations of 0.5% or higher can lead to neuronal morphology disruption and reduced viability.[5] Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to help you avoid this compound precipitation in your cell culture experiments.
Problem: this compound precipitates upon addition to cell culture medium.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a general procedure for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with or without supplements (e.g., FBS)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 282.3 g/mol .
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. First, dilute the high-concentration stock solution in DMSO to an intermediate concentration.
-
Add a small volume of the intermediate DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound.
-
The final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.5% for most cell lines and at or below 0.25% for sensitive cells like primary neurons.[5]
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration of this compound or further optimize the dilution method.
-
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol can be used to verify the activity of this compound in cells by measuring the levels of histone acetylation.
Materials:
-
Cells treated with this compound and a vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
Acetone, ice-cold
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Histone Extraction:
-
Plate and treat your cells with the desired concentrations of this compound and a vehicle control for the desired time.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Perform histone extraction using an acid extraction method. This typically involves lysing the cells, isolating the nuclei, and extracting the histones with sulfuric acid.
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto a high-percentage SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones (and a total histone control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetyl-histone band to the corresponding total histone band for each sample.
-
Calculate the fold change in histone acetylation relative to the vehicle-treated control.
-
References
Technical Support Center: In Vitro Characterization of BRD6688
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vitro activity of BRD6688, a selective Histone Deacetylase 2 (HDAC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 2 (HDAC2).[1][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[3] By inhibiting HDAC2, this compound increases the acetylation of histones, such as H3K9 and H4K12, which relaxes the chromatin structure and allows for gene expression.[2][4] this compound exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform, meaning it has a longer residence time on HDAC2.[2][4]
Q2: What are the primary in vitro assays to confirm this compound activity?
A2: The two primary in vitro assays to confirm the activity of this compound are:
-
Biochemical Assays: These assays use purified recombinant HDAC enzymes to determine the direct inhibitory effect of this compound and to measure its potency (e.g., IC50 value).[2][4] Fluorogenic assays are commonly used for this purpose.[5]
-
Cell-Based Assays: These assays are performed in cultured cells to confirm that this compound can enter cells and inhibit its target, leading to a downstream biological effect. The most common cell-based assay for HDAC inhibitors is to measure the increase in histone acetylation levels via Western blotting.[2][4]
Q3: What is the expected outcome of a successful in vitro experiment with this compound?
A3: In a biochemical assay, this compound should show a dose-dependent inhibition of HDAC2 activity with a lower IC50 value compared to other HDAC isoforms, particularly HDAC1, demonstrating its selectivity. In cell-based assays, treatment with this compound should lead to a noticeable increase in the acetylation of specific histone lysine residues, such as H3K9 and H4K12, which can be visualized as stronger bands on a Western blot.[2]
Troubleshooting Guides
Biochemical HDAC Activity Assays
Q: Why am I observing high background fluorescence in my no-enzyme control wells?
A: High background fluorescence can be caused by several factors:
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyzing. Ensure the substrate is stored correctly and prepare it fresh for each experiment.
-
Contaminated Reagents: The assay buffer or other reagents might be contaminated with enzymes that can act on the substrate. Use fresh, high-quality reagents.
-
Compound Interference: The test compound itself might be fluorescent. Always include a control with the compound alone (no enzyme) to check for autofluorescence.
Q: My known HDAC inhibitor positive control (e.g., Trichostatin A) is not showing any inhibition. What could be the problem?
A: This issue usually points to a problem with the enzyme or the assay conditions:
-
Inactive Enzyme: The HDAC enzyme may have lost its activity due to improper storage or handling. Verify the enzyme's activity with a standard substrate before performing inhibition studies.
-
Incorrect Assay Conditions: Ensure the assay buffer composition, pH, and temperature are optimal for the specific HDAC isoform being tested.
-
Degraded Inhibitor: The positive control inhibitor may have degraded. Use a fresh, validated stock of the inhibitor.
Cell-Based Histone Acetylation Assays (Western Blot)
Q: I am not seeing an increase in histone acetylation after treating cells with this compound.
A: Several factors could contribute to this:
-
Insufficient Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable change. Perform a dose-response and time-course experiment to optimize these parameters.
-
Poor Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Inefficient Histone Extraction: The histone extraction protocol may be inefficient. Use a validated acid extraction method for enriching histone proteins.[6]
-
Antibody Issues: The primary antibody against the acetylated histone may not be specific or sensitive enough. Use a validated antibody and optimize its dilution.
Q: I am observing weak or no signal for my histone bands on the Western blot.
A: This can be a common issue when working with histones:
-
Low Protein Loading: Ensure you are loading a sufficient amount of histone extract (typically 15-20 µg) per lane.[6]
-
Poor Transfer: Histones are small proteins and can be difficult to transfer efficiently. Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) and optimize the transfer time and voltage.[7]
-
Ineffective Antibody Incubation: Incubate the primary antibody overnight at 4°C to enhance signal.[8] Ensure the secondary antibody is appropriate and used at the correct dilution.
-
Inactive Detection Reagent: The ECL substrate may have lost its activity. Use fresh substrate for detection.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Residence Time (T 1/2, min) | Reference |
| This compound | HDAC1 | 0.100 ± 0.048 | 65 | [2] |
| HDAC2 | 0.021 ± 0.013 | 381 | [2] | |
| HDAC3 | 11.48 ± 2.54 | Not Determined | [2] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol is for determining the IC50 of this compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add the recombinant HDAC enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation in cells treated with this compound.
Materials:
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
Trichloroacetic acid (TCA)
-
Acetone
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 24 hours).
-
Histone Extraction (Acid Extraction):
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge to pellet the cells and discard the supernatant.
-
Resuspend the pellet in histone extraction buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and resuspend the pellet in 0.4 N H₂SO₄.
-
Incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge to pellet cellular debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones with TCA, wash with acetone, and air dry the pellet.
-
Resuspend the histone pellet in ultrapure water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil.
-
Load samples onto a 15% SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
-
Visualizations
Caption: HDAC2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for confirming the in vitro activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
BRD6688 Technical Support Center: Troubleshooting Inconsistent Behavioral Assay Results
Welcome to the technical support center for BRD6688. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during in vivo behavioral assays with the selective HDAC2 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you may have about using this compound in your experiments and offers guidance on troubleshooting inconsistent results.
Q1: Why am I observing high variability in my behavioral data with this compound?
High variability in behavioral assays can stem from several factors, especially when working with epigenetic modulators like this compound. Here are some common sources of variability to consider:
-
Pharmacokinetics and Dosing: Inconsistent plasma and brain concentrations of this compound can lead to variable behavioral effects. The timing of administration relative to the behavioral task is critical.
-
Animal-Specific Factors: The age, sex, strain, and even the gut microbiome of your animals can influence their response to HDAC inhibitors.[1]
-
Environmental Conditions: Minor changes in the testing environment, such as lighting, noise, and handling, can significantly impact behavioral outcomes.
-
Assay Protocol Adherence: Strict adherence to a well-defined and validated protocol is crucial. Even small deviations can introduce significant variability.
Troubleshooting Steps:
-
Review Your Dosing Regimen: Ensure your dose and timing are consistent with established protocols. Consider conducting a pilot study to determine the optimal dose and time window for your specific animal model and behavioral paradigm.
-
Standardize Animal Husbandry: Maintain consistent housing conditions, handling procedures, and diet for all experimental animals.
-
Control for Environmental Variables: Conduct all behavioral testing in a dedicated, controlled environment. Minimize noise and other potential stressors.
-
Blinding and Randomization: Ensure that experimenters are blind to the treatment groups and that animals are randomly assigned to each group.
Q2: What is the recommended formulation and dosing for in vivo studies with this compound?
This compound can be formulated for intraperitoneal (i.p.) injection. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh on the day of use.
| Parameter | Recommendation |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Solubility | Up to 2.5 mg/mL with sonication. |
| Administration | Intraperitoneal (i.p.) injection. |
| Dosing | A dose of 10 mg/kg has been shown to be effective in rescuing memory deficits in CK-p25 mice. However, the optimal dose may vary depending on the animal model and behavioral assay. A dose-response study is recommended. |
| Timing | The timing of administration is critical and should be optimized for the specific behavioral paradigm. Consider the Tmax and half-life of the compound. |
Q3: I am not seeing the expected cognitive enhancement with this compound in my behavioral assay. What could be the reason?
Several factors could contribute to a lack of efficacy in your behavioral assay:
-
Suboptimal Dose or Timing: The dose of this compound may be too low to achieve sufficient target engagement in the brain, or the timing of administration may not align with the critical window for memory consolidation.
-
Choice of Behavioral Assay: The selected behavioral paradigm may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Assays that are highly dependent on hippocampal function, such as contextual fear conditioning, have shown positive results.
-
Animal Model: The specific animal model being used may not be responsive to HDAC2 inhibition. For example, the cognitive deficits in your model may not be mediated by pathways that are sensitive to this compound.
-
Off-Target Effects: While this compound is a selective HDAC2 inhibitor, off-target effects cannot be completely ruled out and may interfere with the desired behavioral outcome. A recent study identified MBLAC2 as a frequent off-target of hydroxamate-based HDAC inhibitors.[2]
Troubleshooting Flowchart:
Caption: Troubleshooting logic for lack of this compound efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (μM) | Residence Time (T 1/2, min) |
| HDAC1 | 0.021 | 65 |
| HDAC2 | 0.100 | 381 |
| HDAC3 | 11.48 | 280 |
Data from Wagner et al., Chem Sci, 2015.
Table 2: Pharmacokinetic Properties of a related HDAC2 inhibitor, BRD4884
| Parameter | Value |
| Half-life (T 1/2) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |
| Predicted Free Fraction in Brain | 6% |
Data from Wagner et al., Chem Sci, 2015. Note: Specific PK data for this compound was not detailed in the primary publication, but BRD4884 is a structurally related compound from the same study.
Signaling Pathway
This compound is a selective inhibitor of Histone Deacetylase 2 (HDAC2). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC2, this compound increases histone acetylation, which relaxes chromatin structure and promotes the transcription of genes involved in synaptic plasticity and memory formation.
Caption: Mechanism of action of this compound on the HDAC2 signaling pathway.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Contextual Fear Conditioning
This assay assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Sound-attenuating isolation cubicle.
-
Software for controlling stimuli and recording behavior (e.g., freezing).
-
This compound solution and vehicle control.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the conditioning chamber for 2-3 minutes to habituate. No stimuli are presented.
-
Return the mouse to its home cage.
-
-
Training (Day 2):
-
Administer this compound or vehicle via i.p. injection at a predetermined time before training (e.g., 30-60 minutes).
-
Place the mouse in the conditioning chamber.
-
Allow a 2-3 minute exploration period.
-
Present a conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB).
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 1-2 more times, with an inter-trial interval of 1-2 minutes.
-
Leave the mouse in the chamber for another 1-2 minutes before returning it to its home cage.
-
-
Contextual Fear Test (Day 3):
-
Place the mouse back into the same conditioning chamber.
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Test (Optional, Day 4):
-
Alter the context of the chamber (e.g., change the flooring, lighting, and add a novel scent).
-
Place the mouse in the altered chamber and allow a 2-3 minute exploration period.
-
Present the CS (tone) for 3 minutes and record freezing behavior.
-
Experimental Workflow:
Caption: Workflow for a typical contextual fear conditioning experiment.
Novel Object Recognition (NOR)
This task assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mouse.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1-2):
-
Allow each mouse to explore the empty arena for 5-10 minutes each day.
-
-
Familiarization/Training (Day 3):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
-
Test (Day 3, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
This task assesses spatial learning and memory, which is highly dependent on the hippocampus.
Materials:
-
A large circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily before the training session.
-
Conduct 4 trials per day for each mouse.
-
For each trial, place the mouse in the pool at one of four quasi-random start locations.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start location.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the escape latency or path length across training days.
-
Probe Trial: A significant preference for the target quadrant indicates good spatial memory.
This technical support center provides a starting point for troubleshooting inconsistent results with this compound. Remember that careful experimental design, rigorous protocol adherence, and a systematic approach to troubleshooting are essential for obtaining reliable and reproducible data in behavioral pharmacology.
References
mitigating BRD6688-induced cell death
Welcome to the technical support center for BRD6688. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage experiments involving this selective HDAC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to cell death?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2). HDAC inhibitors, as a class, are known to induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in transformed or cancerous cells.[1][2][3] This is often a desired therapeutic outcome. The induction of apoptosis is a key mechanism by which HDAC inhibitors exert their anti-tumor effects.[1][2][4] Therefore, observing cell death in cancer cell lines upon treatment with this compound may be an expected on-target effect.
Q2: Why am I observing cell death in my non-cancerous cell line treated with this compound?
A2: While HDAC inhibitors are generally more toxic to cancer cells, they can induce apoptosis in non-transformed cells, although typically at higher concentrations.[3] The sensitivity to HDAC inhibitors is cell-type dependent. If you are observing significant cell death in a non-cancerous cell line, it could be due to several factors including a high concentration of this compound, a prolonged exposure time, or particular sensitivity of your cell line to HDAC2 inhibition.
Q3: Could the observed cell death be due to off-target effects of this compound?
A3: this compound is a hydroxamate-based HDAC inhibitor. While designed for selectivity, like many small molecules, off-target effects are possible. Some hydroxamate-based HDAC inhibitors have been shown to interact with other zinc-dependent enzymes.[5][6] For instance, a common off-target for this class of inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] However, whether these off-target interactions lead to cytotoxicity is not always clear. The primary suspect for cell death remains the on-target inhibition of HDACs, which is a known mechanism for inducing apoptosis.[1][2]
Q4: What are the typical signaling pathways activated by HDAC inhibitors to induce apoptosis?
A4: HDAC inhibitors can induce apoptosis through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This involves the modulation of the Bcl-2 family of proteins. HDAC inhibitors can increase the expression of pro-apoptotic proteins (e.g., Bax, Bak, Bim) and decrease the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1][7] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[4]
-
The Extrinsic (Death Receptor) Pathway: This pathway can be activated by the upregulation of death receptors (e.g., DR4, DR5) on the cell surface.[7]
HDAC inhibitors can also induce apoptosis through the acetylation of non-histone proteins like p53, which can enhance its stability and pro-apoptotic function.[1][8]
Troubleshooting Guides
If you are experiencing unexpected or excessive cell death in your experiments with this compound and wish to mitigate it to study other effects of the compound, follow these troubleshooting steps.
Guide 1: Confirming the Mode of Cell Death
The first step is to determine if the observed cell death is due to apoptosis. A standard method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Objective: To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time. Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation.
-
-
Staining:
-
Wash the cells twice with cold 1X PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
Guide 2: Investigating Caspase-Dependence of Cell Death
If Annexin V staining confirms apoptosis, the next step is to determine if it is a caspase-dependent process. This can be achieved by using a pan-caspase inhibitor, such as Z-VAD-FMK.
-
Objective: To determine if inhibiting caspases can rescue the cells from this compound-induced cell death.
-
Principle: Z-VAD-FMK is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, thereby blocking their activity and inhibiting apoptosis.[10][11]
Experimental Protocol: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
-
Cell Seeding: Seed cells in a 96-well plate (or other suitable format for your endpoint assay).
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor, Z-VAD-FMK, for 1-2 hours before adding this compound. It is recommended to perform a dose-response experiment for Z-VAD-FMK to determine the optimal concentration for your cell type.
-
Co-treatment: Add this compound at the desired concentration to the wells already containing Z-VAD-FMK. Include the following controls:
-
Vehicle only (e.g., DMSO)
-
This compound only
-
Z-VAD-FMK only
-
Vehicle for this compound + Z-VAD-FMK
-
-
Incubation: Incubate for the desired duration of your experiment.
-
Analysis: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay. A significant increase in cell viability in the co-treatment group compared to the this compound-only group indicates that the cell death is caspase-dependent.
Guide 3: Modulating the Bcl-2 Pathway
If the cell death is apoptotic and you wish to create a cell system that is resistant to this compound-induced apoptosis for further studies, you can modulate the Bcl-2 pathway.
-
Objective: To prevent apoptosis by overexpressing an anti-apoptotic Bcl-2 family protein.
-
Principle: Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can prevent the release of cytochrome c from the mitochondria, thereby inhibiting the intrinsic pathway of apoptosis.[4][12]
Experimental Approach: Overexpression of Bcl-2 or Bcl-xL
-
Vector Construction and Transfection: Obtain or construct a mammalian expression vector containing the cDNA for human Bcl-2 or Bcl-xL. Transfect your cell line of interest with this vector.
-
Stable Cell Line Generation: Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Validation: Confirm the overexpression of Bcl-2 or Bcl-xL by Western blotting.
-
Experimentation: Use the generated stable cell line in your experiments with this compound. These cells should exhibit increased resistance to this compound-induced apoptosis.
Data Presentation
Table 1: Troubleshooting Reagents and Typical Working Concentrations
| Reagent | Target/Mechanism | Typical Working Concentration | Cell Permeability |
| Z-VAD-FMK | Pan-caspase inhibitor; inhibits apoptosis.[10] | 10 - 100 µM[10] | Yes |
| Staurosporine | Positive control for apoptosis induction. | 1 µM | Yes |
| Bcl-2 Inhibitors (e.g., Venetoclax) | Inhibit anti-apoptotic Bcl-2 proteins to induce apoptosis.[13] | Varies by compound | Yes |
Note: The optimal concentration of each reagent should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[14][15]
Visualizations
Caption: Troubleshooting workflow for this compound-induced cell death.
Caption: Simplified intrinsic apoptosis pathway induced by HDAC inhibitors.
References
- 1. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 12. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of BRD6688 and BRD4884 for HDAC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent research compounds, BRD6688 and BRD4884, in the context of Histone Deacetylase 2 (HDAC2) inhibition. The information presented herein is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Executive Summary
This compound and BRD4884 are both potent inhibitors of Class I HDACs, with a particular focus on HDAC2, an enzyme implicated in the regulation of synaptic plasticity and memory formation. While both compounds are valuable tools for investigating the role of HDAC2 in normal physiology and disease, they exhibit distinct selectivity profiles. BRD4884 is a potent inhibitor of both HDAC1 and HDAC2, whereas this compound is characterized by its kinetic selectivity for HDAC2 over the highly homologous HDAC1. This difference in selectivity may have significant implications for their downstream biological effects and therapeutic potential.
Quantitative Performance Data
The inhibitory activities of this compound and BRD4884 against Class I HDACs are summarized below. The data for BRD4884 is readily available, while the inhibitory concentrations for this compound are less commonly cited, with its primary characteristic being its kinetic selectivity.
| Compound | Target | IC50 (nM) | Key Findings |
| BRD4884 | HDAC1 | 29[1] | Potent inhibitor of both HDAC1 and HDAC2.[1] |
| HDAC2 | 62[1] | ||
| HDAC3 | 1090[1] | ||
| This compound | HDAC1 | Not explicitly reported | Described as having kinetic selectivity for HDAC2 over HDAC1. |
| HDAC2 | Not explicitly reported | A selective HDAC2 inhibitor.[2] | |
| HDAC3 | Not explicitly reported |
Note: While specific IC50 values for this compound are not consistently reported in the public domain, its characterization as a "kinetically selective inhibitor of HDAC2" suggests that its binding affinity and/or residence time is significantly greater for HDAC2 compared to HDAC1.[3] Both compounds have been shown to increase H4K12 and H3K9 histone acetylation in primary mouse neuronal cells.[2][3]
Mechanism of Action
The primary mechanism of action for both this compound and BRD4884, like other ortho-aminoanilide HDAC inhibitors, involves the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme. This interaction blocks the active site and prevents the deacetylation of lysine (B10760008) residues on histone and non-histone protein substrates.
Caption: General mechanism of HDAC inhibition by zinc-chelating compounds.
Experimental Protocols
The following is a generalized protocol for a fluorometric in vitro HDAC inhibition assay, a common method for determining the IC50 values of HDAC inhibitors.
Objective: To determine the concentration at which an inhibitor (e.g., this compound or BRD4884) reduces the enzymatic activity of a specific HDAC isoform by 50% (IC50).
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with a broad-spectrum HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (this compound, BRD4884) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate at 37°C for a specified pre-incubation time (e.g., 15 minutes).
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Caption: A typical workflow for an in vitro HDAC inhibition assay.
Signaling Pathway Context
HDAC2 is a critical regulator of gene expression in the central nervous system. Its overexpression has been linked to impaired synaptic plasticity and memory deficits, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of HDAC2 is being explored as a therapeutic strategy to restore gene expression patterns necessary for cognitive function.
Caption: The role of HDAC2 inhibition in promoting gene expression for synaptic function.
Conclusion
Both this compound and BRD4884 are valuable chemical probes for studying the biological functions of HDAC2. The choice between these two inhibitors will largely depend on the specific research question. For studies requiring potent and simultaneous inhibition of both HDAC1 and HDAC2, BRD4884 is a suitable choice. Conversely, for investigations aiming to dissect the specific roles of HDAC2, particularly in contrast to HDAC1, the kinetic selectivity of this compound makes it a more appropriate tool. Researchers should carefully consider the distinct selectivity profiles of these compounds when designing experiments and interpreting results.
References
BRD6688 vs. Pan-HDAC Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, from cancer to neurological disorders. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity across multiple HDAC isoforms can lead to off-target effects and toxicity. This has spurred the development of more selective inhibitors like BRD6688, which primarily targets HDAC2. This guide provides a detailed comparison of this compound and pan-HDAC inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Selectivity
Pan-HDAC inhibitors , as their name suggests, exhibit broad inhibitory activity against multiple HDAC isoforms, primarily belonging to Class I and Class II. These inhibitors, including well-known compounds like Vorinostat (B1683920) (SAHA), Panobinostat (B1684620), and Trichostatin A (TSA), function by chelating the zinc ion essential for the catalytic activity of these enzymes.[1] This non-selective inhibition leads to a global increase in histone and non-histone protein acetylation, resulting in widespread changes in gene expression, cell cycle arrest, and apoptosis.[2]
In contrast, This compound is a kinetically selective inhibitor of HDAC2.[3] Its unique mechanism of action is characterized by a "biased residence time," meaning it remains bound to HDAC2 for a significantly longer duration compared to the highly homologous HDAC1 isoform.[3][4] This kinetic selectivity allows for a more targeted modulation of gene expression pathways regulated by HDAC2, potentially minimizing the side effects associated with broader HDAC inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative pan-HDAC inhibitors against various HDAC isoforms. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data clearly illustrates the distinct selectivity profiles.
| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | Other HDACs (IC50 Range) |
| This compound | 21 nM[2] | 100 nM[2] | 11.4 µM[2] | Weakly active or not reported |
| Vorinostat (SAHA) | ~10 nM[5] | - | - | Broad activity against Class I and II HDACs in the nanomolar range[1][6] |
| Panobinostat | <13.2 nM[1] | <13.2 nM[1] | <13.2 nM[1] | Potent inhibition of Class I, II, and IV HDACs (IC50 values from 2.1 to 531 nM)[1][7] |
| Trichostatin A (TSA) | ~1.8 nM[5] | - | - | Potent pan-HDAC inhibitor with IC50 in the low nanomolar range[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound vs. pan-HDAC inhibitors.
Caption: General workflow for an in vitro HDAC inhibition assay.
Key Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified HDAC isoform.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (this compound, pan-HDAC inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the purified HDAC enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include wells with DMSO as a negative control and a known potent HDAC inhibitor as a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell-Based Histone Acetylation Assay
This assay measures the ability of an inhibitor to increase histone acetylation within a cellular context.
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and reagents
-
Test compounds (this compound, pan-HDAC inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12)) and total histones (for normalization)
-
Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for immunofluorescence)
-
Reagents for SDS-PAGE and Western blotting or immunofluorescence microscopy
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the acetylated histone of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a total histone (e.g., total H3) to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in histone acetylation.[9][10][11]
In Vivo Contextual Fear Conditioning
This behavioral paradigm assesses hippocampus-dependent memory in rodent models.
Apparatus:
-
A conditioning chamber with a grid floor connected to a shock generator.
-
A video camera to record the animal's behavior.
-
Software to score freezing behavior (a measure of fear memory).
Procedure:
-
Habituation: Place the mouse in the conditioning chamber for a few minutes to allow for exploration.
-
Training (Day 1): Place the mouse back in the chamber. After a baseline period, deliver a mild foot shock (unconditioned stimulus, US) through the grid floor. The context of the chamber serves as the conditioned stimulus (CS).
-
Context Test (Day 2): Place the mouse back into the same chamber (without the shock) and record its behavior for a set period (e.g., 5 minutes).
-
Data Analysis: An observer, blind to the treatment groups, or an automated system scores the amount of time the mouse spends freezing (complete immobility except for respiration). Increased freezing time indicates a stronger memory of the aversive context.
-
Drug Administration: this compound or a vehicle control is typically administered to the mice (e.g., via intraperitoneal injection) at a specific time before or after the training session, depending on the experimental question.[12][13][14][15]
Conclusion: Choosing the Right Inhibitor
The choice between this compound and a pan-HDAC inhibitor depends on the specific research question.
-
Pan-HDAC inhibitors are valuable tools for studying the broad effects of HDAC inhibition and have established therapeutic applications. Their potent, multi-isoform activity makes them suitable for inducing global changes in acetylation and for studies where the specific HDAC isoform responsible for an effect is unknown. However, researchers must be mindful of potential off-target effects and toxicity.[1]
-
This compound offers a more refined approach for investigating the specific roles of HDAC2. Its kinetic selectivity makes it an excellent probe for dissecting the functions of this particular isoform in cellular processes and disease models, particularly in the context of neuroscience where HDAC2 has been implicated in memory and synaptic plasticity.[3][4] The reduced potential for off-target effects compared to pan-inhibitors may also translate to a better safety profile in preclinical studies.
By understanding the distinct mechanisms and selectivity profiles of these inhibitors, and by employing rigorous experimental protocols, researchers can make informed decisions to advance our understanding of the therapeutic potential of HDAC modulation.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibition-mediated neuronal differentiation of multipotent adult neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. escholarship.org [escholarship.org]
- 13. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute immobilization stress following contextual fear conditioning reduces fear memory: timing is essential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of BRD6688: A Kinetically Selective HDAC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of BRD6688, a potent and kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2), with other relevant HDAC inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively evaluate the performance and characteristics of this compound against its alternatives.
Introduction to this compound
This compound is a novel ortho-aminoanilide small molecule designed to exhibit kinetic selectivity for HDAC2 over other Class I HDACs, particularly the highly homologous HDAC1 isoform.[1][2] This property, characterized by a prolonged residence time on its target, is a crucial aspect of its design and potential therapeutic application, especially in the context of neurological disorders where selective HDAC2 inhibition is believed to be beneficial.[1][2]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and selectivity of this compound are best understood when compared with other well-characterized HDAC inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50), inhibition constants (Ki), and kinetic parameters for this compound and selected alternatives.
Table 1: Inhibitor Potency (IC50) Against Class I HDACs
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) |
| This compound | 0.021 | 0.100 | 11.48 |
| BRD4884 | 0.029 | 0.062 | 1.09 |
| CI-994 | 0.9 | 0.9 | 1.2 |
| RGFP966 | 0.057 | 0.031 | 0.013* |
Note: IC50 values for RGFP966 are presented as inhibitor constants (Ki) from a study indicating it is a potent inhibitor of HDACs 1-3, contrary to some reports of it being highly selective for HDAC3.[3][4]
Table 2: Kinetic Parameters and Residence Time
| Compound | Target HDAC | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Residence Time (t₁/₂) (min) |
| This compound | HDAC1 | - | - | 65 |
| HDAC2 | - | - | 381 | |
| BRD4884 | HDAC1 | 0.014 | 0.0346 | 20 |
| HDAC2 | 0.014 | 0.0049 | 143 |
Data for this compound and BRD4884 are derived from progression curve analyses.[1][5] A dash (-) indicates that specific values were not available in the reviewed literature.
Signaling Pathway of HDAC2
HDAC2 is a critical regulator of gene expression. It functions by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression.[6][7] This process is integral to various cellular functions, including cell cycle progression, apoptosis, and differentiation.[8][9] Dysregulation of HDAC2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[6][8]
Caption: Simplified diagram of the HDAC2 signaling pathway.
Experimental Protocols
The validation of kinetic selectivity is crucial for inhibitors like this compound. Below are detailed methodologies for key experiments.
In Vitro HDAC Enzymatic Assay (Progression Curve Analysis)
This assay is used to determine the kinetic parameters of inhibitor binding.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and Trichostatin A).
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add various concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding the HDAC enzyme and the fluorogenic substrate.
-
Monitor the fluorescence signal continuously over a period of time (e.g., 4 hours) using a plate reader.
-
The resulting progression curves at different inhibitor concentrations are then fitted to kinetic models (e.g., slow-binding inhibition models) to determine the on-rate (k_on) and off-rate (k_off) constants.
-
The residence time (t₁/₂) is calculated as ln(2)/k_off.
-
Caption: Experimental workflow for determining inhibitor kinetic parameters.
Conclusion
This compound demonstrates significant kinetic selectivity for HDAC2, with a substantially longer residence time on this isoform compared to the highly similar HDAC1.[1][5] This characteristic distinguishes it from less selective Class I HDAC inhibitors like CI-994 and the controversially reported HDAC3-selective inhibitor RGFP966. The prolonged engagement with HDAC2 suggests that this compound may offer a more targeted therapeutic effect with a potentially wider therapeutic window in diseases where specific inhibition of this isoform is desired. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate and validate the unique properties of this compound in various experimental models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
BRD6688 in the Landscape of Selective HDAC2 Inhibitors: A Comparative Guide
In the pursuit of targeted epigenetic modulators, particularly for neurological disorders, the selective inhibition of histone deacetylase 2 (HDAC2) has emerged as a promising therapeutic strategy. BRD6688, a potent and kinetically selective HDAC2 inhibitor, stands at the forefront of this research. This guide provides a comprehensive comparison of this compound with other notable HDAC2 selective inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of HDAC2 Selective Inhibitors
The efficacy and selectivity of HDAC inhibitors are paramount for their therapeutic potential. The following table summarizes the quantitative data for this compound and other selected HDAC inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against class I HDAC isoforms.
| Inhibitor | Chemical Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity for HDAC2 vs HDAC1 | Key Features |
| This compound | Urea | 21[1] | 100[1] | 11,480[1] | ~4.8-fold less potent against HDAC2 than HDAC1 based on IC50, but shows kinetic selectivity | Kinetically selective with a 6-fold longer residence time on HDAC2 than HDAC1; brain-penetrant.[1] |
| BRD4884 | Carboxamide | 29[2][3][4] | 62[2][3][4] | 1090[2][3] | ~2.1-fold less potent against HDAC2 than HDAC1 based on IC50, but shows kinetic selectivity | Kinetically selective with a 7-fold longer residence time on HDAC2 than HDAC1; brain-penetrant.[4][5] |
| Cpd-60 (Merck60) | Benzamide | 1[6][7] | 8-13[6][7] | 398[7] | 8- to 13-fold selective for HDAC1 over HDAC2 | Brain-penetrant, selective inhibitor of HDAC1 and HDAC2.[6] |
Note: Selectivity based on IC50 values can be misleading for kinetically selective inhibitors like this compound and BRD4884, where the extended target residence time is a more critical determinant of cellular activity.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a key signaling pathway involving HDAC2 and a typical experimental workflow for assessing inhibitor performance.
This diagram illustrates how HDAC2 negatively regulates synaptic plasticity and memory formation by removing acetyl groups from histones, leading to chromatin condensation and repression of synaptic gene expression.[8][9][10] Inhibitors like this compound block HDAC2, thereby promoting histone acetylation and the expression of genes crucial for learning and memory.
This workflow outlines the key experimental stages for characterizing a novel HDAC2 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays mentioned in the workflow.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.
1. Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or other pan-HDAC inhibitor (as a positive control)
-
Developer solution (e.g., containing trypsin)
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in HDAC assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant HDAC enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol provides a general framework for assessing changes in histone acetylation in cultured cells.
1. Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide (B121943) for good resolution of histones)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for small proteins like histones)[11]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Cell Lysis: Treat cultured neuronal cells with the HDAC inhibitor or vehicle control for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.[12]
Conclusion
This compound and its analogs represent a significant advancement in the development of selective HDAC2 inhibitors, particularly for neurodegenerative diseases. Their unique kinetic selectivity distinguishes them from other class I HDAC inhibitors and underscores the importance of considering target residence time in drug design. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of HDAC2 inhibition and to develop the next generation of targeted epigenetic therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4884 | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Knock-Down of HDAC2 in Human Induced Pluripotent Stem Cell Derived Neurons Improves Neuronal Mitochondrial Dynamics, Neuronal Maturation and Reduces Amyloid Beta Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Parallels: Cross-Validation of BRD6688 Effects with Genetic Models
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
The selective inhibition of specific histone deacetylase (HDAC) isoforms is a promising therapeutic strategy for a range of neurological disorders. BRD6688, a potent and kinetically selective inhibitor of HDAC2, has emerged as a valuable tool for dissecting the role of this epigenetic modifier in cognitive processes. To rigorously validate the on-target effects of this compound, it is crucial to compare its pharmacological impact with genetic models that specifically target HDAC2. This guide provides a comprehensive cross-validation of this compound's effects with findings from HDAC2 genetic knockdown and knockout models, offering researchers a clear comparison of these methodologies.
Quantitative Comparison of Pharmacological and Genetic Inhibition of HDAC2
The following tables summarize the quantitative data from studies utilizing this compound and genetic models of HDAC2 inhibition, providing a direct comparison of their effects on histone acetylation and memory enhancement.
Table 1: Effect of this compound and HDAC2 Knockout on Histone Acetylation
| Intervention | Model System | Histone Mark | Fold Increase in Acetylation (vs. Control) | Reference |
| This compound (10 µM) | Primary Mouse Neuronal Cells | H4K12 | ~2.5 | [1][2] |
| H3K9 | ~2.0 | [1][2] | ||
| HDAC2 Knockout | Mouse Hippocampus | H3 | Significant Increase | [3] |
| H4 | Significant Increase | [3] |
Table 2: Comparative Efficacy in a Murine Model of Neurodegeneration (CK-p25) and HDAC2 Knockout Mice in Contextual Fear Conditioning
| Intervention | Mouse Model | Behavioral Test | Key Finding | Quantitative Effect (Freezing Time) | Reference |
| This compound (10 mg/kg) | CK-p25 | Contextual Fear Conditioning | Rescue of memory deficit | ~40% increase vs. vehicle | [1][2] |
| HDAC2 Knockout | HDAC2 Conditional KO | Contextual Fear Conditioning | Enhanced long-term memory | Significant increase vs. wild-type (~20-30% higher) | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: The signaling pathway of HDAC2 in memory formation and points of intervention.
Caption: A generalized experimental workflow for cross-validating pharmacological and genetic interventions.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays are provided below.
Primary Mouse Neuronal Cell Culture
-
Preparation: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse plates with sterile water and allow them to dry.
-
Dissection: Dissect cortices and hippocampi from E18 mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digestion: Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: Stop the digestion with DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the coated plates at a desired density.
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.
Western Blot for Histone Acetylation
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and HDAC inhibitors. Extract histones using an acid extraction method (e.g., with 0.2 N HCl).
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and a loading control (e.g., total H3 or actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Contextual Fear Conditioning
-
Apparatus: Use a conditioning chamber with a grid floor capable of delivering a mild foot shock. The chamber should be placed in a sound-attenuating cubicle.
-
Habituation: Place the mouse in the conditioning chamber and allow it to explore freely for a set period (e.g., 2 minutes).
-
Conditioning: Deliver a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), which is a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds). The number and timing of pairings can be varied.
-
Context Test: 24 hours after conditioning, return the mouse to the same chamber and record its behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. Score freezing behavior manually or using automated software. Express the data as the percentage of time spent freezing.
Conclusion
The cross-validation of this compound with genetic models of HDAC2 inhibition provides compelling evidence for its on-target effects. Both pharmacological and genetic approaches demonstrate that inhibiting HDAC2 leads to increased histone acetylation and enhanced memory formation. This guide serves as a valuable resource for researchers, offering a direct comparison of the quantitative effects, visual representations of the underlying mechanisms and experimental designs, and detailed protocols to facilitate further investigation into the therapeutic potential of HDAC2 inhibition.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Histone acetylation rescues contextual fear conditioning in nNOS KO mice and accelerates extinction of cued fear conditioning in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Histone Deacetylase 2 Improves Working Memory and Accelerates Extinction Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of BRD6688 and SAHA on Memory Function
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of a selective HDAC2 inhibitor versus a pan-HDAC inhibitor on memory, supported by experimental data.
The modulation of epigenetic landscapes, particularly through the inhibition of histone deacetylases (HDACs), has emerged as a promising therapeutic strategy for cognitive enhancement and the treatment of memory disorders. HDAC inhibitors work by increasing histone acetylation, leading to a more open chromatin structure that facilitates the transcription of genes crucial for synaptic plasticity and memory formation.[1] This guide provides a detailed comparative analysis of two prominent HDAC inhibitors: BRD6688, a kinetically selective HDAC2 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor. We will delve into their mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols to aid in the design and interpretation of future research.
Executive Summary
This guide reveals a critical distinction between the selective and broad-spectrum inhibition of HDACs for memory enhancement. While both this compound and SAHA are designed to increase histone acetylation, their efficacy in preclinical memory models diverges significantly. This compound, with its selective targeting of HDAC2 and excellent brain permeability, has demonstrated the ability to rescue memory deficits in a mouse model of neurodegeneration.[2] In contrast, SAHA's therapeutic potential for memory-related disorders is hampered by its poor brain availability, which limits its impact on cognitive function when administered systemically, despite showing positive effects on synaptic plasticity in vitro.[3][4]
Data Presentation: this compound vs. SAHA on Memory Performance
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound and SAHA on memory, histone acetylation, and brain bioavailability.
Table 1: Comparative Efficacy in Contextual Fear Conditioning
| Compound | Animal Model | Dosage & Administration | Memory Outcome | Quantitative Data (Freezing % ± SEM) | Reference |
| This compound | CK-p25 (Neurodegeneration) | 1 mg/kg, i.p., daily for 10 days | Rescue of memory deficit | Non-induced Vehicle: ~55% p25-induced Vehicle: ~20% p25-induced this compound: ~55% | [2][5] |
| SAHA | Tg2576 (Alzheimer's Disease) | 25 & 50 mg/kg, i.p., daily for 35 days | No rescue of memory deficit | Wild-type Vehicle: ~45% Tg2576 Vehicle: ~15% Tg2576 25 mg/kg SAHA: ~15% Tg2576 50 mg/kg SAHA: ~15% | [3] |
Table 2: Effects on Histone Acetylation in the Hippocampus
| Compound | Animal Model | Histone Mark | Method | Outcome | Reference |
| This compound | CK-p25 | H4K12, H3K9 | Immunohistochemistry | Increased acetylation in CA1 neurons | [2][5] |
| SAHA | Aged Mice (16-month) | Acetyl-H3, Acetyl-H4 | Western Blot | Restored laparotomy-induced reduction (direct i.c.v. injection) | [6][7] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Value | Significance | Reference |
| This compound | Brain-to-Plasma Ratio (AUC) | 1.29 | Excellent brain permeability | [2] |
| SAHA | Brain-to-Plasma Ratio (AUC) | < 0.05 | Poor brain permeability, substrate of Pgp and Bcrp1 efflux transporters | [3][4] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and SAHA on memory can be attributed to their distinct mechanisms of action and pharmacokinetic profiles.
Caption: Signaling pathways of this compound and SAHA.
This compound's kinetic selectivity for HDAC2 is a key advantage. HDAC2 has been identified as a critical negative regulator of memory formation and synaptic plasticity.[1] By specifically inhibiting HDAC2 in the brain, this compound can effectively increase histone acetylation at the promoters of genes essential for these processes, leading to improved memory function.[2]
SAHA, as a pan-HDAC inhibitor, lacks this specificity and targets a broader range of HDAC isoforms. While this can lead to increased histone acetylation and enhanced synaptic function in isolated neuronal cultures, its poor ability to cross the blood-brain barrier in vivo severely restricts its access to relevant targets in the central nervous system.[3][4] This pharmacokinetic limitation is a major hurdle for its development as a cognitive enhancer for systemic administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.
Contextual Fear Conditioning
This paradigm assesses fear-associated learning and memory.
Protocol used for this compound in CK-p25 Mice: [2][5]
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator.
-
Habituation: Mice are placed in the chamber and allowed to explore for 2 minutes.
-
Conditioning: A 3-minute session during which mice receive a single footshock (0.75 mA for 2 seconds) at the 2-minute mark.
-
Drug Administration: this compound (1 mg/kg) or vehicle was administered intraperitoneally (i.p.) daily for 10 days. The final dose was given 1 hour before the conditioning session.
-
Memory Test: 24 hours after conditioning, mice are returned to the same chamber for 3 minutes, and freezing behavior (a measure of fear memory) is recorded and quantified.
Protocol used for SAHA in Tg2576 Mice: [3]
-
Apparatus: Similar conditioning chamber as described above.
-
Conditioning: Mice were placed in the chamber and after a 2.5-minute acclimation period, received a single footshock (0.5 mA for 2 seconds). They remained in the chamber for another 30 seconds.
-
Drug Administration: SAHA (25 or 50 mg/kg) or vehicle was administered i.p. daily for 35 days, including the day of conditioning.
-
Memory Test: 24 hours after conditioning, mice were placed back in the context for 5 minutes and freezing was measured.
Caption: Workflow for contextual fear conditioning experiments.
Conclusion
The comparative analysis of this compound and SAHA provides valuable insights for researchers in the field of cognitive enhancement. The data strongly suggest that the selective inhibition of HDAC2 by a brain-penetrant compound like this compound is a more promising therapeutic strategy than the use of a pan-HDAC inhibitor with poor CNS bioavailability like SAHA for memory-related disorders. Future research should focus on further characterizing the efficacy and safety of selective HDAC2 inhibitors and exploring their potential in a wider range of cognitive impairment models. The detailed protocols provided in this guide serve as a foundation for such investigations, ensuring consistency and comparability across studies.
References
- 1. HDAC2 negatively regulates memory formation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC3 Is a Critical Negative Regulator of Long-Term Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAHA Enhances Synaptic Function and Plasticity In Vitro but Has Limited Brain Availability In Vivo and Does Not Impact Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential of HDAC inhibitors as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming HDAC2 as the Primary Target of BRD6688: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD6688's performance against other histone deacetylase (HDAC) inhibitors, with a focus on experimental data confirming HDAC2 as its primary target. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in epigenetics and drug discovery.
Introduction to HDACs and the Significance of Selective Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders.
Given the existence of multiple HDAC isoforms with distinct biological functions, the development of isoform-selective inhibitors is a key goal in drug discovery. Selective inhibitors can provide more targeted therapeutic effects while minimizing off-target side effects associated with pan-HDAC inhibitors. This compound has emerged as a valuable research tool due to its reported selectivity for HDAC2, an isoform deeply involved in synaptic plasticity and memory formation.
Confirming HDAC2 as the Primary Target of this compound
The confirmation of a primary drug target relies on a combination of biochemical and cellular evidence. For this compound, the data points to a nuanced selectivity profile for HDAC2, particularly when compared to the highly homologous HDAC1.
Biochemical Assays: Potency and Kinetic Selectivity
Biochemical assays using purified recombinant HDAC enzymes are fundamental in determining the potency and selectivity of an inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
A key characteristic of this compound and its close analog, BRD4884, is their kinetic selectivity for HDAC2 over HDAC1.[1][2] While IC50 values provide a measure of equilibrium binding affinity, kinetic selectivity refers to the residence time of the inhibitor on its target. A longer residence time can lead to a more sustained inhibitory effect in a cellular environment. BRD4884, for instance, exhibits a significantly longer residence time on HDAC2 compared to HDAC1, making it functionally more selective for HDAC2 within cells.[3]
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are crucial for confirming that an inhibitor engages its target in a biological context and elicits the expected downstream effects. For HDAC inhibitors, this is often assessed by measuring the acetylation of known histone substrates. This compound has been shown to increase the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9) in primary mouse neuronal cells.[4][5] These specific histone marks are known to be regulated by HDAC2, providing strong evidence of target engagement in a cellular setting.
Comparative Performance of HDAC Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used HDAC inhibitors against Class I HDACs. This data allows for a direct comparison of their selectivity profiles.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity Profile |
| This compound | 21 | 100 | 11,480 | Kinetically selective for HDAC2 |
| BRD4884 | 29 | 62 | 1,090 | Kinetically selective for HDAC2 |
| CI-994 | ~900 | ~900 | ~1,200 | Class I selective |
| Romidepsin | 36 | 47 | - | Potent HDAC1/2 inhibitor |
| RGFP966 | >15,000 | >15,000 | 80 | Highly selective for HDAC3 |
| Vorinostat (SAHA) | - | - | - | Pan-HDAC inhibitor |
| Trichostatin A | - | - | - | Pan-HDAC inhibitor |
Note: IC50 values can vary between different assay conditions and sources. The data presented here is a representative compilation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize HDAC inhibitors.
Biochemical HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.
-
Reagents and Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of the developer solution.
-
Incubate for 15 minutes at 30°C.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
-
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the effect of an HDAC inhibitor on the acetylation of histone proteins within cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., primary neurons, cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone or a loading control like actin.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the confirmation of this compound's primary target.
Caption: Mechanism of HDAC2 inhibition by this compound.
References
Validating Gene Expression Changes Induced by BRD6688: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD6688-induced gene expression changes with alternative methods. It includes supporting experimental data, detailed protocols for key validation techniques, and visual representations of relevant pathways and workflows.
This compound is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2). Its mechanism of action involves the inhibition of HDAC2, leading to an increase in histone acetylation, specifically on H4K12 and H3K9. This epigenetic modification results in a more open chromatin structure, facilitating the transcription of genes that are normally suppressed. This activity has been shown to restore synaptic gene expression and rescue memory deficits in preclinical models of neurodegeneration. This guide will delve into the validation of these gene expression changes, comparing this compound with other HDAC inhibitors and alternative gene modulation technologies.
Comparative Analysis of Gene Expression Changes
To understand the specific impact of this compound on gene expression, it is essential to compare its effects with other molecules that modulate histone acetylation and gene transcription. This section provides a comparative overview of gene expression changes induced by this compound, related selective HDAC inhibitors, pan-HDAC inhibitors, and CRISPR-based technologies.
HDAC Inhibitors
Histone deacetylase inhibitors can be broadly categorized into pan-HDAC inhibitors, which target multiple HDAC enzymes, and selective HDAC inhibitors, which are designed to target specific HDAC isoforms.
This compound and BRD4884 (Selective HDAC2 Inhibitors):
Pan-HDAC Inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA):
In contrast to selective inhibitors, pan-HDAC inhibitors like Vorinostat and Trichostatin A (TSA) have been extensively studied, with ample gene expression data available. These compounds induce widespread changes in gene expression, affecting hundreds to thousands of genes.
Table 1: Comparison of Gene Expression Changes Induced by HDAC Inhibitors
| Feature | This compound (Selective HDAC2i) | Vorinostat (Pan-HDACi) | Trichostatin A (Pan-HDACi) |
| Primary Target | HDAC2 | Class I and II HDACs | Class I and II HDACs |
| Reported Gene Expression Changes | Upregulation of synaptic plasticity-related genes.[1] | Altered expression of >1700 genes in AGS and >350 genes in KATO-III gastric cancer cell lines (>2-fold change).[2] | Differentially expressed >9,000 genes in MCF-7 cells.[3] |
| Key Upregulated Genes | Data not publicly available | ITGB5, TYMS, MYB, APOC1, CBX5, PLA2G2A, KIF20A (in gastric tumors, downregulated by Vorinostat in cell lines).[2] | A common 43-gene signature across cell types.[3] |
| Key Downregulated Genes | Data not publicly available | SCGB2A1, TCN1, CFD, APLP1, NQO1 (in gastric tumors, upregulated by Vorinostat in cell lines).[2] | 785 genes not previously reported to be TSA-responsive.[3] |
| Public Data Availability | Limited | Available (e.g., GEO accession GSE192446)[1] | Available (e.g., GEO accession GSE303437) |
Alternative Gene Expression Modulation Technologies
Beyond small molecule inhibitors, technologies like CRISPR-Cas9 offer precise control over gene expression.
CRISPR Activation (CRISPRa) and Interference (CRISPRi):
CRISPRa and CRISPRi systems utilize a catalytically dead Cas9 (dCas9) fused to transcriptional activators (e.g., VP64) or repressors (e.g., KRAB), respectively. This allows for targeted up- or down-regulation of specific genes without altering the underlying DNA sequence.
Table 2: Comparison of this compound with CRISPR-based Gene Modulation
| Feature | This compound (HDAC2 Inhibitor) | CRISPR Activation (CRISPRa) | CRISPR Interference (dCas9-KRAB) |
| Mechanism | Inhibition of HDAC2 enzymatic activity, leading to increased histone acetylation and subsequent gene transcription. | dCas9 fused to a transcriptional activator is guided by an sgRNA to a specific gene promoter, inducing its expression.[4][5][6] | dCas9 fused to a transcriptional repressor (KRAB) is guided by an sgRNA to a specific gene promoter, silencing its expression.[7][8][9] |
| Specificity | Selective for HDAC2 over other HDAC isoforms. | Highly specific to the target gene defined by the sgRNA sequence. | Highly specific to the target gene defined by the sgRNA sequence. |
| Effect on Gene Expression | Primarily upregulation of genes repressed by HDAC2. | Targeted upregulation of a single or multiple specific genes. | Targeted downregulation of a single or multiple specific genes. |
| Example Application | Restoration of synaptic gene expression in neurodegenerative models.[1] | Genome-wide activation screens to identify genes involved in specific cellular processes.[4] | Repression of specific genes to study their function in disease models.[8][10] |
| Public Data Availability | Limited for specific gene lists. | Available (e.g., GEO accession GSE146194) | Available (e.g., GEO accession GSE128367, GSM1824429)[10][11] |
Experimental Protocols
Validating gene expression changes is a critical step in understanding the effects of this compound and its alternatives. The following are detailed protocols for key experimental techniques used in this process.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
qRT-PCR is a sensitive and widely used method to quantify the expression levels of specific genes. It is often used to validate findings from genome-wide expression studies like RNA-seq or microarrays.[12][13][14]
1. RNA Isolation:
-
Lyse cells or tissues using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Inactivate the reverse transcriptase by heating.
3. qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and a qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
Run the reaction in a real-time PCR thermal cycler.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct value of the target gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as a transcription factor or a modified histone.[1][15][16][17][18] This is crucial for confirming that this compound's effects are mediated through changes in histone acetylation at specific gene promoters.
1. Chromatin Cross-linking and Shearing:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-H3K9).
-
Add magnetic beads coated with Protein A or Protein G to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
3. DNA Purification:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA by ligating adapters.
-
Sequence the library on a next-generation sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of the genome with a high enrichment of reads (peaks), which represent the binding sites of the protein.
-
Annotate the peaks to identify the associated genes.
RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of all differentially expressed genes in response to a treatment.[10][19][20][21]
1. RNA Isolation and Library Preparation:
-
Isolate total RNA as described for qRT-PCR.
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and convert it into a cDNA library with sequencing adapters.
2. Sequencing:
-
Sequence the cDNA library on a high-throughput sequencing platform.
3. Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads that map to each gene or transcript.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between different conditions.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental workflows discussed in this guide.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mining Microarray Data at NCBI’s Gene Expression Omnibus (GEO) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. research.stowers.org [research.stowers.org]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. Using the dCas9-KRAB system to repress gene expression in hiPSC-derived NGN2 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. Frontiers | Gene Co-expression Analysis Identifies Histone Deacetylase 5 and 9 Expression in Midbrain Dopamine Neurons and as Regulators of Neurite Growth via Bone Morphogenetic Protein Signaling [frontiersin.org]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Histone Deacetylase Inhibitor Trichostatin-A Modifies the Expression of Trichothecene Mycotoxin Regulatory Gene Tri5 in Fusarium graminearum [ijbiotech.com]
- 17. GEO Accession viewer [ncbi.nlm.nih.gov]
- 18. The impact of selective HDAC inhibitors on the transcriptome of early mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The impact of selective HDAC inhibitors on the transcriptome of early mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GEO Accession viewer [ncbi.nlm.nih.gov]
- 21. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BRD6688 in Primary Neurons: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor BRD6688 with alternative compounds, supported by experimental data and detailed protocols. The focus is on assessing the specificity of this compound in the context of primary neuronal studies.
This compound is a potent and selective inhibitor of HDAC2, an enzyme critically involved in the regulation of synaptic plasticity and memory formation. Its utility in neuroscience research, particularly in primary neurons, hinges on its specificity for its intended target. This guide delves into the specificity profile of this compound, compares it with other HDAC inhibitors, and provides the necessary experimental framework to evaluate its performance.
Comparative Analysis of HDAC Inhibitor Specificity
The inhibitory activity of this compound and a selection of alternative HDAC inhibitors against Class I and other HDAC isoforms are summarized below. This data highlights the varying degrees of potency and selectivity among these compounds.
| Compound | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Other Notable IC50s (nM) |
| This compound | Kinetically Selective HDAC2 Inhibitor | 21 | 100 | 11,480 | - |
| BRD4884 | Kinetically Selective HDAC2 Inhibitor | 29 | 62 | 1,090 | - |
| RGFP966 | HDAC3 Selective Inhibitor | >15,000 | >15,000 | 80 | - |
| ACY-1215 (Ricolinostat) | HDAC6 Selective Inhibitor | - | - | - | HDAC6: 5 |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 | 20 | 20 | Broad activity against other HDACs |
| Entinostat (MS-275) | Class I Selective Inhibitor | 510 | - | 1,700 | - |
Key Observations:
-
This compound and BRD4884 exhibit high potency for HDAC1 and HDAC2, with significantly less activity against HDAC3. Notably, this compound displays kinetic selectivity, meaning it has a longer residence time on HDAC2 compared to HDAC1, which can be a crucial factor in achieving sustained target engagement in a cellular context.[1]
-
RGFP966 serves as a highly selective tool compound for studying HDAC3, with minimal activity against other Class I HDACs.[2]
-
ACY-1215 is a potent and selective inhibitor of HDAC6, a Class IIb HDAC, making it a suitable control for distinguishing HDAC6-mediated effects from those of Class I HDACs.[3]
-
Vorinostat is a pan-HDAC inhibitor, demonstrating broad activity across multiple HDAC isoforms.[2]
-
Entinostat shows selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[4]
Off-Target Profile of this compound
While this compound is designed for HDAC2 selectivity, a comprehensive assessment of its interactions with other protein families, such as kinases, is essential. This compound is an ortho-aminoanilide, a chemical class not typically associated with the off-target effects seen with hydroxamate-based HDAC inhibitors, such as inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] However, to ensure the validity of experimental findings, it is recommended to perform broad-panel kinase screening.
A critical aspect of specificity assessment is to perform kinome-wide profiling. This involves screening the inhibitor against a large panel of kinases to identify any unintended targets.[6][7] Commercial services are available that can perform such screens. The results should be presented as the percentage of inhibition at a given concentration (e.g., 1 µM), and for any significant "hits," follow-up IC50 determinations should be conducted.[8]
Experimental Protocols for Assessing Specificity in Primary Neurons
The following protocols provide a framework for evaluating the on-target and potential off-target effects of this compound in primary neuronal cultures.
Protocol 1: Primary Neuron Culture and HDAC Inhibitor Treatment
This protocol is adapted for the culture of primary mouse forebrain neurons.[9]
Materials:
-
E18 mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neuronal plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
HDAC inhibitors (this compound, comparators, and vehicle control - DMSO)
Procedure:
-
Culture Preparation: Coat culture vessels with poly-D-lysine or poly-L-ornithine overnight at 37°C. Wash thoroughly with sterile water before use.
-
Neuron Isolation: Dissect forebrains from E18 mouse embryos in ice-cold dissection medium.
-
Dissociation: Enzymatically dissociate the tissue using a papain dissociation system according to the manufacturer's instructions. Gently triturate to obtain a single-cell suspension.
-
Plating: Plate the neurons onto the coated culture vessels at a desired density in pre-warmed neuronal plating medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform partial media changes every 2-3 days.
-
Inhibitor Treatment: On day in vitro (DIV) 7-10, treat the neurons with the desired concentrations of this compound or other HDAC inhibitors. A typical treatment duration is 24 hours at a concentration of 10 µM for assessing histone acetylation changes.[9] A vehicle control (e.g., 0.1% DMSO) should always be included.
Protocol 2: Western Blot for Histone Acetylation
This protocol assesses the on-target effect of this compound by measuring the acetylation of histone H3 at lysine (B10760008) 9 (H3K9) and histone H4 at lysine 12 (H4K12).[9]
Materials:
-
Treated primary neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lysate Preparation: Lyse the treated neurons in lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL reagent.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels and the loading control.
Protocol 3: Neuronal Viability Assay
To assess potential cytotoxic off-target effects, a neuronal viability assay should be performed.
Materials:
-
Treated primary neurons in a 96-well plate
-
MTT or PrestoBlue™ reagent
-
Plate reader
Procedure:
-
Treatment: Treat primary neurons with a range of concentrations of this compound and controls for the desired duration (e.g., 24-72 hours).
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Visualizing Pathways and Workflows
To better understand the experimental logic and biological context, the following diagrams are provided.
Conclusion
This compound is a valuable tool for investigating the role of HDAC2 in primary neurons. Its high potency and kinetic selectivity for HDAC2 make it a superior choice over pan-HDAC inhibitors for targeted studies. However, a thorough assessment of its specificity is paramount for the accurate interpretation of experimental results. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently evaluate the specificity of this compound in their specific neuronal models and contribute to a deeper understanding of HDAC2's function in the nervous system.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BRD6688: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of the HDAC inhibitor, BRD6688, ensuring laboratory safety and regulatory compliance.
This document provides immediate and essential safety, logistical, and disposal information for this compound, a selective histone deacetylase (HDAC) inhibitor. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 1404562-17-9 |
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 282.3 g/mol |
| Purity | ≥98% |
| Solubility | - DMSO: 30 mg/mL- DMF: 30 mg/mL- Ethanol (B145695): 2 mg/mL- DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following standard laboratory PPE to prevent exposure:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is designed to comply with general hazardous waste regulations.
Step 1: Waste Minimization To reduce the volume of hazardous waste, only prepare the amount of this compound solution required for your immediate experimental needs.
Step 2: Waste Segregation and Collection Proper segregation of waste is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper) and lab supplies (e.g., pipette tips, tubes), in a designated, compatible, and clearly labeled hazardous waste container.
-
This container should be made of a material that does not react with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
Do not mix with other solvent waste streams unless their compatibility is certain.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Waste Container Labeling Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to all waste containers.
-
The label must include:
-
The full chemical name: "this compound".
-
For solutions, list all constituents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible Principal Investigator or laboratory supervisor.
-
Step 4: Storage of Hazardous Waste Proper storage of chemical waste within the laboratory is crucial until it can be collected.
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation.
-
Ensure that the waste is segregated from incompatible materials.
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
Step 5: Disposal of Empty Containers Empty containers that once held this compound must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface or remove the original product label.
-
The rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS office.
Step 6: Final Disposal Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Proper Disposal
The following diagram illustrates the logical steps for the safe and compliant disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling BRD6688
Essential Safety and Handling Guide for BRD6688
Compound Overview: this compound is a selective inhibitor of HDAC2, an enzyme implicated in learning, memory, and neurodegenerative diseases.[1][2] It has been shown to cross the blood-brain barrier and rescue memory defects in mouse models of neurodegeneration.[3][4] Due to its biological activity, it should be handled with care as a potentially hazardous compound.[5]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈N₄O | [6] |
| Formula Weight | 282.3 g/mol | [6] |
| Purity | ≥98% | [6] |
| Appearance | Crystalline solid | [1][5] |
| Color | Off-white to light yellow | [3] |
| Storage Temperature | -20°C | [1][5][6] |
| Stability | ≥ 4 years (at -20°C) | [5][6] |
| Solubility in DMSO | 30 mg/mL | [1][6] |
| Solubility in DMF | 30 mg/mL | [6] |
| Solubility in Ethanol | 2 mg/mL | [1][5] |
| IC₅₀ for HDAC1 | 21 nM | [5][6] |
| IC₅₀ for HDAC2 | 100 nM | [5][6] |
| IC₅₀ for HDAC3 | 11.48 µM | [5][6] |
Personal Protective Equipment (PPE) Protocol
Until more comprehensive safety data is available, this compound should be treated as a hazardous substance.[5] Adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is necessary to protect skin and clothing from potential spills. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator (e.g., N95 or higher) when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling and Disposal
The following workflow outlines the essential steps for safely handling and disposing of this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: A workflow for the safe handling and disposal of this compound.
Handling and Storage Procedures
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before starting, prepare all necessary equipment and clearly labeled hazardous waste containers.[7]
-
-
Handling the Compound :
-
Wear the appropriate PPE as specified in the table above.
-
When preparing stock solutions, dissolve this compound in a suitable solvent such as DMSO.[5][6] For aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMF and then dilute with the aqueous buffer.[5]
-
Avoid generating dust when handling the solid form.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.[5]
-
-
Storage :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[8]
-
Solid Waste : Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste : Collect all unused or waste solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.[8]
-
Contaminated Sharps : Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. apexbt.com [apexbt.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. my.enmu.edu [my.enmu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
